2-(Benzyloxy)ethanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylmethoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMWBUNDONXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383411 | |
| Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-75-3 | |
| Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a primary amine that features a benzyl ether functional group. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its chemical characterization.
Core Physical Properties
The physical characteristics of this compound are pivotal for its use in synthetic chemistry and drug design. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 10578-75-3 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [2][3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 142 °C | [2][3] |
| Boiling Point | 240.6 °C at 760 mmHg | [3] |
| Solubility | Quantitative data for the hydrochloride salt in common laboratory solvents is not readily available in the cited sources. The free base, 2-(Benzyloxy)ethanamine, is soluble in many organic solvents such as ethanol, toluene, and dichloromethane.[4] It is also soluble in DMSO.[5] | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.01 (t, J=5.20 Hz, 2H), 3.63 (t, J=5.60 Hz, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H) | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical constants of a solid compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.[1]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as reported in the literature) in an NMR tube.[3][8] A common solvent choice for many organic compounds is deuterated chloroform (CDCl₃).[8]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H-NMR spectrum is acquired using a standard pulse sequence. Key acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to ensure a good signal-to-noise ratio.[8]
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected. The chemical shifts (δ) are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[9] The integration of the signals provides the relative ratio of the different types of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.[10]
Visualization of Characterization Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound such as this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride: Structure, Analysis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)ethanamine hydrochloride, a versatile amine building block. This document details its chemical structure, analytical characterization, synthesis, and the biological significance of its derivatives, particularly in the fields of antiviral and neurological research.
Chemical Structure and Properties
This compound is the hydrochloride salt of 2-(Benzyloxy)ethanamine. The presence of the benzyl group provides a key structural motif for further chemical modifications, making it a valuable starting material in medicinal chemistry.
| Property | Value |
| IUPAC Name | 2-(phenylmethoxy)ethan-1-aminium chloride |
| Synonyms | 2-Aminoethyl benzyl ether hydrochloride |
| CAS Number | 10578-75-3 |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 142-144 °C |
Chemical Structure:
Chemical structure of this compound.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, and ethylamine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.01 | broad singlet | 3H | -NH₃⁺ |
| ~7.36-7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.54 | singlet | 2H | Benzylic protons (-O-CH₂-Ph) |
| ~3.63 | triplet | 2H | -O-CH₂-CH₂-NH₃⁺ |
| ~3.01 | triplet | 2H | -O-CH₂-CH₂-NH₃⁺ |
Note: Data obtained in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~138 | Quaternary aromatic carbon |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~72 | Benzylic carbon (-O-CH₂-Ph) |
| ~68 | -O-CH₂-CH₂-NH₃⁺ |
| ~39 | -O-CH₂-CH₂-NH₃⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine salt, ether, and aromatic functionalities. Note: The following peak assignments are based on the free base, with expected variations for the hydrochloride salt noted.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3000 (broad) | N-H stretch | Primary amine salt (-NH₃⁺) |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |
| 1100-1000 | C-O stretch | Ether |
For the hydrochloride salt, the N-H stretching vibration of the primary amine is replaced by the broad absorption of the ammonium salt (-NH₃⁺) in the 3300-3000 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-(Benzyloxy)ethanamine (the free base), the following major fragments are observed under electron ionization (EI).
| m/z | Fragment |
| 151 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | [C₂H₆N]⁺ |
| 30 | [CH₄N]⁺ |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-(benzyloxy)-1-ethanamine with hydrochloric acid.
Synthetic workflow for this compound.
Experimental Protocol: To a solution of 2-(benzyloxy)ethanamine (1.0 eq) in diethyl ether, a solution of 4N hydrochloric acid in diethyl ether (1.2 eq) is added dropwise with stirring at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as an off-white solid.[1]
Analytical Methods
NMR Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization source (e.g., electrospray ionization for the hydrochloride salt or electron ionization for the free base). The sample is introduced directly or via a chromatographic system.
Applications in Drug Development
2-(Benzyloxy)ethanamine serves as a crucial building block for the synthesis of various biologically active molecules.
Anti-HIV Agents
Derivatives of 2-(Benzyloxy)ethanamine have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.
Mechanism of non-nucleoside reverse transcriptase inhibitors.
The binding of the NNRTI induces a conformational change in the enzyme that distorts the active site, thereby preventing the binding of natural deoxynucleoside triphosphate (dNTP) substrates and halting DNA synthesis.
Benzazepine Derivatives
2-(Benzyloxy)ethanamine is a precursor for the synthesis of 2-benzazepine derivatives. Benzazepines are a class of compounds with a wide range of pharmacological activities, including effects on the central nervous system. Some benzazepine derivatives act as ligands for dopamine and serotonin receptors, making them of interest for the treatment of neurological and psychiatric disorders.[2][3][4]
Signaling pathway of benzazepine derivatives via G-protein coupled receptors.
The interaction of benzazepine derivatives with G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades, leading to various physiological effects. This makes them attractive candidates for the development of new therapeutics.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its straightforward analysis by standard spectroscopic techniques and its utility as a precursor to potent biological agents underscore its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this compound and its derivatives.
References
- 1. echemi.com [echemi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient preparation of N-alkyl-2-benzazepine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)ethanamine hydrochloride (CAS Number: 10578-75-3), a versatile building block with applications in synthetic chemistry and drug discovery. This document consolidates key physicochemical data, spectroscopic information, synthesis protocols, and explores its potential in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 10578-75-3 | |
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.67 g/mol | |
| Melting Point | 142-147 °C | |
| Boiling Point | 240.6 °C at 760 mmHg (of free base) | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >97% | |
| Storage | Room temperature, in a dry area |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.01 | bs | 3H | -NH₃⁺ | |
| 7.35-7.36 | m | 5H | Aromatic protons (C₆H₅) | |
| 4.54 | s | 2H | -O-CH₂-Ph | |
| 3.63 | t, J = 5.60 Hz | 2H | -CH₂-O- | |
| 3.01 | t, J = 5.20 Hz | 2H | -CH₂-NH₃⁺ | |
| Solvent: DMSO-d₆, Instrument: 400 MHz |
Infrared (IR) Spectroscopy
**2.3. Mass Spectrometry (
2-(Benzyloxy)ethanamine hydrochloride molecular weight
An In-depth Technical Guide on the Molecular Weight of 2-(Benzyloxy)ethanamine Hydrochloride
This guide provides a focused examination of the molecular weight of this compound, a key parameter for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Weight
This compound is the hydrochloride salt of 2-(Benzyloxy)ethanamine. The addition of hydrogen chloride (HCl) to the parent amine results in the formation of the salt, which has distinct physical and chemical properties, including a different molecular weight.
Quantitative Data
The fundamental quantitative data for this compound and its parent compound are summarized below.
| Property | This compound | 2-(Benzyloxy)ethanamine (Free Base) |
| CAS Number | 10578-75-3 | 38336-04-8 |
| Chemical Formula | C₉H₁₄ClNO[1][2] | C₉H₁₃NO[3][4][5] |
| Molecular Weight | 187.67 g/mol [1], approximately 187.66656 g/mol [2] | 151.21 g/mol [4][5] |
| Synonyms | 2-Aminoethyl benzyl ether hydrochloride, [2-(benzyloxy)ethyl]amine hydrochloride | 2-(Phenylmethoxy)ethanamine |
Methodological Considerations for Molecular Weight Determination
The molecular weight of a chemical compound is a fundamental property derived from its molecular formula. The formula is typically determined through a combination of elemental analysis and mass spectrometry.
Experimental Protocols
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary technique used to determine the accurate mass of a molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion. For this compound, the parent amine would be observed as a protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Interpretation: The instrument provides a precise m/z value, which is used to deduce the elemental composition and confirm the molecular formula. The molecular weight is then calculated from this formula using the isotopic masses of the constituent atoms.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The empirical formula derived from these percentages can be used in conjunction with mass spectrometry data to confirm the molecular formula.
Logical Relationship of the Compound
The relationship between the free base and its hydrochloride salt is a simple acid-base reaction. This logical flow is critical for understanding the properties of the hydrochloride salt form, which is often preferred in pharmaceutical applications for its increased stability and solubility.
Caption: Formation of the hydrochloride salt.
Note: The complex requirements for signaling pathways and other detailed visualizations are not applicable to the specific topic of a compound's molecular weight, which is a fundamental, singular chemical property. The information and diagrams provided are tailored to be relevant to the core subject matter.
References
- 1. echemi.com [echemi.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 38336-04-8|2-(Benzyloxy)-1-ethanamine|BLD Pharm [bldpharm.com]
- 4. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(benzyloxy)ethanamine hydrochloride, a valuable building block in pharmaceutical and materials science research. This document details two primary, reliable synthetic routes starting from the commercially available 2-(benzyloxy)ethanol. Each pathway is presented with detailed experimental protocols, quantitative data, and process diagrams to ensure reproducibility and aid in methodological comparison.
Executive Summary
The synthesis of this compound can be efficiently achieved from 2-(benzyloxy)ethanol through two principal pathways:
-
Mitsunobu Reaction followed by Gabriel Synthesis: This route involves the conversion of the starting alcohol to an N-substituted phthalimide, which is subsequently cleaved to yield the primary amine.
-
Azide Formation and Reduction: This pathway proceeds by converting the alcohol to an organic azide, which is then reduced to the target amine.
Both methods offer viable routes to the desired product, with the final step in each pathway being the formation of the hydrochloride salt. The choice of pathway may depend on factors such as reagent availability, safety considerations, and desired scale of production.
Pathway 1: Mitsunobu Reaction and Gabriel Synthesis
This pathway is a two-step process that begins with the activation of 2-(benzyloxy)ethanol under Mitsunobu conditions to form N-(2-(benzyloxy)ethyl)phthalimide. The subsequent cleavage of the phthalimide group with hydrazine affords the free amine, 2-(benzyloxy)ethanamine.
Step 1: Synthesis of N-(2-(benzyloxy)ethyl)phthalimide via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of functional groups, in this case, a phthalimide, with inversion of configuration (though not relevant for this achiral substrate).[1][2][3]
Experimental Protocol:
To a solution of 2-(benzyloxy)ethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) is added phthalimide (1.2 equivalents) and triphenylphosphine (1.2 equivalents). The mixture is stirred at 0°C under an inert atmosphere (e.g., argon or nitrogen). Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[4]
Step 2: Synthesis of 2-(Benzyloxy)ethanamine via Hydrazinolysis
The phthalimide protecting group is removed by treatment with hydrazine hydrate in a process known as the Ing-Manske procedure.[5][6]
Experimental Protocol:
N-(2-(benzyloxy)ethyl)phthalimide (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.2-1.5 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.[6] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is then concentrated. The crude amine is taken up in an organic solvent (e.g., dichloromethane) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove any remaining phthalhydrazide, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(benzyloxy)ethanamine.
Quantitative Data for Pathway 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Benzyloxy)ethanol, Phthalimide | Triphenylphosphine, DIAD/DEAD | THF | 0 to RT | 12-16 | 80-90 |
| 2 | N-(2-(Benzyloxy)ethyl)phthalimide | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |
Logical Workflow for Pathway 1
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Navigating the Solubility of 2-(Benzyloxy)ethanamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)ethanamine hydrochloride in organic solvents. Aimed at professionals in research and drug development, this document synthesizes theoretical principles with practical experimental protocols to facilitate a thorough understanding and application of this critical physicochemical property.
Introduction to this compound and its Solubility
This compound is a primary amine salt with a molecular structure that dictates its solubility behavior. The presence of a polar ammonium chloride group and a non-polar benzyl ether moiety results in a nuanced solubility profile across different organic solvents. As a hydrochloride salt, it is generally more soluble in polar solvents and less soluble in non-polar organic solvents compared to its free base counterpart, 2-(Benzyloxy)ethanamine.[1][2] The free base is known to be soluble in organic solvents such as ethanol, toluene, and dichloromethane.[3]
The solubility of amine salts is a critical parameter in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[4] Understanding and accurately determining the solubility of this compound in relevant organic solvents is therefore essential for process optimization and ensuring product quality.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is determined by the interplay of several factors:
-
Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are generally better at solvating the charged ammonium group and the ether oxygen through hydrogen bonding and dipole-dipole interactions.
-
Dielectric Constant of the Solvent: Solvents with higher dielectric constants are more effective at shielding the electrostatic interactions between the ions of the salt, thereby promoting dissolution.
-
Temperature: The solubility of most solids, including amine hydrochlorides, increases with temperature. However, the extent of this increase can vary significantly depending on the solvent.
-
Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating the amine hydrochloride.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | Polar protic solvents capable of hydrogen bonding with the ammonium and ether functionalities. |
| Chlorinated Solvents | Dichloromethane | Sparingly Soluble to Insoluble | Lower polarity compared to alcohols, less effective at solvating the ionic salt. The free base is soluble, but the salt form has significantly reduced solubility.[3] |
| Aromatic Hydrocarbons | Toluene | Insoluble | Non-polar solvent, unable to effectively solvate the polar ammonium chloride group. |
| Esters | Ethyl Acetate | Sparingly Soluble to Insoluble | Moderately polar, but lacks the strong hydrogen bonding capability of alcohols. |
| Ethers | Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the ionic salt. A synthesis procedure for the hydrochloride salt involves its precipitation from diethyl ether.[5] |
| Polar Aprotic Solvents | DMSO, DMF | Likely Soluble | High polarity and ability to solvate cations effectively. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following section details established protocols that can be adapted for this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Use a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE).
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Methods for Quantification
UV-Vis spectroscopy can be a rapid and straightforward method for determining the concentration of a UV-active compound like this compound.[10][11][12]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
HPLC is a highly sensitive and specific method for determining solubility, particularly in complex matrices or for compounds with low UV absorbance.[13][14][15]
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted saturated solution into the HPLC system.
-
Determine the concentration of the sample from the calibration curve based on its peak area.
-
Calculate the original solubility, accounting for the dilution factor.
-
Logical Relationships in Solubility Determination
The selection of an appropriate experimental method and analytical technique is crucial for obtaining accurate solubility data. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a solubility determination method.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse in the literature, the theoretical principles and detailed experimental protocols outlined herein equip researchers, scientists, and drug development professionals with the necessary tools to accurately determine and apply this critical physicochemical property in their work. The provided workflows and decision-making diagrams serve as practical aids in navigating the experimental design and execution for reliable solubility assessment.
References
- 1. quora.com [quora.com]
- 2. Free base - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Technical Guide: Purity and Assay of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and assay methods for 2-(Benzyloxy)ethanamine hydrochloride (CAS No. 10578-75-3). This compound is a valuable building block in organic synthesis and drug discovery. Ensuring its purity and accurately determining its potency are critical for reliable and reproducible research and development.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Aminoethyl benzyl ether hydrochloride, 2-(Phenylmethoxy)ethanamine hydrochloride |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 142°C |
Purity and Impurity Profile
Commercial grades of this compound typically exhibit a purity of 97% or higher. High-purity grades for specialized applications can exceed 99%.
Table 1: Summary of Quantitative Purity Data
| Purity Specification | Analytical Method(s) | Typical Range | Reference |
| Purity | Gas Chromatography (GC) | >98.0% | |
| Assay | Non-aqueous Titration | >98.0% | |
| Purity | Not specified | 97% | [1][2] |
| Purity | Not specified | 99% | [3] |
Potential Impurities:
While specific impurity profiles are often proprietary, potential impurities can be inferred from the likely synthetic route (Williamson ether synthesis followed by amine formation and salt formation). These may include:
-
Starting Materials: Benzyl chloride, 2-aminoethanol.
-
By-products: Dibenzyl ether, N-benzylated by-products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethers, alcohols).
Analytical Methods and Experimental Protocols
Accurate determination of purity and assay requires robust analytical methods. The most common techniques are Gas Chromatography (GC) for purity and separation of volatile impurities, and non-aqueous titration for the assay of the amine hydrochloride salt. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis.
Gas Chromatography (GC) for Purity Assessment
GC is employed to separate and quantify the main component from volatile impurities. The analysis is typically performed on the free base form of the compound.
Experimental Protocol: Gas Chromatography
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a vial.
-
Add 1 mL of a suitable organic solvent (e.g., methanol, dichloromethane).
-
Add a small amount of a base (e.g., 1N NaOH) to neutralize the hydrochloride and liberate the free amine.
-
Vortex to dissolve.
-
Optionally, an internal standard can be added for more precise quantification.
-
-
GC Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl methylpolysiloxane), is suitable for separating benzyl alcohol and related compounds.[4]
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.[4]
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 180°C, hold for 2 minutes.
-
Ramp: 30°C/minute to 280°C, hold for 9 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Non-Aqueous Titration for Assay
This method determines the amount of the amine hydrochloride salt by titrating the basic amine functionality with a strong acid in a non-aqueous solvent.
Experimental Protocol: Non-Aqueous Titration
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet, or potentiometric endpoint detection.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
If using an indicator, add 2-3 drops of crystal violet solution.
-
Titrate with 0.1 M perchloric acid until the endpoint is reached. The color change for crystal violet is typically from violet to blue-green.
-
For potentiometric titration, monitor the potential change to determine the equivalence point.
-
-
Calculation:
-
The assay is calculated based on the volume of titrant consumed, its molarity, and the molecular weight of the analyte.
-
¹H-NMR for Structural Confirmation and Purity
¹H-NMR provides detailed structural information and can be used to confirm the identity of the compound and assess its purity against a known standard.
¹H-NMR Data (400 MHz, DMSO-d₆): [1][5]
-
δ 8.01 (bs, 3H): Protons of the amine hydrochloride (-NH₃⁺).
-
δ 7.35-7.36 (m, 5H): Protons of the phenyl group.
-
δ 4.54 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ 3.63 (t, J = 5.60 Hz, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-CH₂-).
-
δ 3.01 (t, J = 5.20 Hz, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺).
Visualized Workflows
The following diagrams illustrate the logical flow of the quality control process and the analytical workflows.
Caption: Quality Control Workflow for 2-(Benzyloxy)ethanamine HCl.
Caption: Workflow for GC Purity and Titration Assay.
This guide provides a foundational understanding of the purity and assay of this compound. For cGMP applications or use in human drug products, method validation and adherence to relevant pharmacopeial standards are required.
References
- 1. 2-(BENZYLOXY)-1-ETHANAMINE HYDROCHLORIDE | 10578-75-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Benzyloxy)-1-ethanamine hydrochloride, CasNo.10578-75-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
storage and stability of 2-(Benzyloxy)ethanamine hydrochloride
An In-depth Technical Guide to the Storage and Stability of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and potential stability profile of this compound. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The stability of a chemical compound is a critical factor that can influence experimental outcomes and the shelf-life of pharmaceutical products.
Chemical and Physical Properties
This compound is a salt, which generally confers greater stability and improved handling properties compared to the free base. Key identifiers for this compound are:
-
CAS Number: 10578-75-3
-
Molecular Formula: C₉H₁₄ClNO
-
Molecular Weight: 187.67 g/mol
Recommended Storage and Handling
Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. Based on information from safety data sheets (SDS) for the hydrochloride salt and its corresponding free base, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Parameter | Recommendation | Rationale and Source |
| Temperature | Store in a cool, dry place. Specific recommendations for the free base suggest <15°C, with long-term storage at -20°C or even -80°C. | To minimize thermal degradation. Sourced from various supplier safety data sheets. |
| Light | Store in a dark place, protected from light. | The benzyloxy group may be susceptible to photolytic cleavage. This is a general precaution for light-sensitive compounds. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. Amine compounds can be susceptible to oxidation. |
| Moisture | Keep in a dry environment. The compound is a hydrochloride salt and may be hygroscopic. | To prevent hydrolysis and degradation facilitated by moisture. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To avoid chemical reactions that could degrade the compound. |
Potential Stability Profile and Degradation Pathways
Potential Degradation Pathways:
-
Oxidative Degradation: The primary amine functionality can be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This could lead to the formation of various oxidation products. The benzylic carbon is also a potential site for oxidation.
-
Hydrolysis: The ether linkage is generally stable but can undergo cleavage under strong acidic conditions and elevated temperatures.
-
Photodegradation: Compounds containing a benzyl group can be sensitive to light. UV radiation could potentially lead to the cleavage of the benzyl-oxygen bond.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. As a salt, it is expected to have a higher melting and decomposition point than its free base.
Below is a diagram illustrating the potential degradation pathways for this compound.
commercial suppliers of 2-(Benzyloxy)ethanamine hydrochloride
An In-depth Technical Guide to 2-(Benzyloxy)ethanamine Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound (CAS No. 10578-75-3), a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document outlines commercial suppliers, key technical data, experimental protocols, and its role in synthetic pathways.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of commercial chemical suppliers. The purity and available quantities vary, allowing researchers to select a grade appropriate for their specific application, from early-stage research to larger-scale synthesis. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific (Fisher Scientific) | ≥90% | 1 g | Available as part of their Maybridge collection.[1] |
| CymitQuimica | 97% | 250 mg, 1 g, 5 g, 25 g | Solid form.[2][3] |
| CP Lab Safety | min 97% | 10 g | Listed as a Protein Degrader Building Block.[4] |
| Manchester Organics | - | - | Listed as a supplier.[3] |
| Santa Cruz Biotechnology, Inc. | - | - | Listed as a supplier.[3] |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | 1 g, 5 g | The free base is available as a liquid.[5][6] |
| Next Peptide | - | - | Listed as a supplier.[1] |
| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | Up to metric ton scale | Focus on peptide synthesis and drug R&D.[7] |
Note: Pricing and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information. This chemical is intended for professional research and commercial use only.[4][8]
Physicochemical Properties
-
Synonyms: 2-Benzyloxyethylamine Hydrochloride, 2-(Phenylmethoxy)ethanamine hydrochloride, Aminoethylbenzyl ether hydrochloride[1][2][3]
Experimental Protocols
Synthesis of this compound
This protocol details the final step in the synthesis of the hydrochloride salt from its free base form, a common procedure in organic synthesis to improve the stability and handling of amine compounds.
Reaction:
-
Starting Material: 2-(Benzyloxy)ethanamine (the free base)
-
Reagent: 4N Hydrochloric Acid (HCl) in diethyl ether or dioxane
-
Solvent: Diethyl ether
-
Dissolve the starting material, 2-(Benzyloxy)ethanamine (1.0 equivalent), in diethyl ether.
-
To the stirred solution, slowly add a solution of 4N HCl in diethyl ether (approximately 1.2 to 2.0 equivalents).
-
Stir the resulting mixture at room temperature. The reaction can be monitored for completion, often overnight, as the hydrochloride salt precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a non-polar solvent, such as hexane or fresh diethyl ether, to remove any unreacted starting material or impurities.
-
Dry the final product, this compound, under a vacuum to yield an off-white solid.
Characterization: The product can be characterized by ¹H-NMR spectroscopy. Expected peaks for the product in DMSO-d₆ are: δ 3.01 (t, 2H), 3.63 (t, 2H), 4.54 (s, 2H), 7.35-7.36 (m, 5H), 8.01 (bs, 3H).[6][9]
Synthetic Applications and Pathways
This compound serves as a crucial building block in the synthesis of more complex molecules. The benzyl group acts as a protecting group for the alcohol functionality, while the primary amine is available for various coupling reactions.
General Synthetic Workflow
The primary amine of 2-(Benzyloxy)ethanamine can be used in various reactions, such as amide bond formation. The benzyloxy group can be deprotected at a later stage if a free hydroxyl group is required. This workflow is fundamental in the synthesis of diverse target molecules, including those with potential biological activity.
Caption: General workflow for the utilization of 2-(Benzyloxy)ethanamine in synthesis.
Application in Bioactive Molecule Synthesis
This compound is noted for its use in synthesizing amphiphiles with potential therapeutic applications. For instance, it has been used to synthesize single and double-chain fluorocarbon and hydrocarbon galactosyl amphiphiles which have demonstrated anti-HIV-1 activities.[6] The amine group allows for the attachment of the benzyloxyethyl moiety to a larger molecular scaffold.
Caption: Logical pathway for synthesizing anti-HIV-1 amphiphiles.
Safety and Handling
2-(Benzyloxy)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: The free base is corrosive and can cause severe skin burns and eye damage.[10] The hydrochloride salt is harmful if swallowed and is an irritant.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.
-
Storage: Store in a well-ventilated place, locked up.[2] The free base is noted to be air-sensitive.[9]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.
References
- 1. 10578-75-3 | this compound | Next Peptide [nextpeptide.com]
- 2. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. 2-(Benzyloxy)-1-ethanamine, HCl | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-(BENZYLOXY)-1-ETHANAMINE HYDROCHLORIDE | 10578-75-3 [chemicalbook.com]
- 7. 2-(Benzyloxy)-1-ethanamine hydrochloride, CasNo.10578-75-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. echemi.com [echemi.com]
- 10. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a versatile bifunctional reagent increasingly utilized in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a benzyl-protected hydroxyl group, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of bioactive compounds, including its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) and as a component of synthetic glycolipids with potential therapeutic applications.
Physicochemical Properties and Data
| Property | Value |
| CAS Number | 10578-75-3 |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Application 1: Linker in Proteolysis Targeting Chimeras (PROTACs)
The benzyloxy group in this compound offers a unique combination of properties for PROTAC linker design. It imparts a degree of conformational rigidity, which can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially enhancing degradation potency. Furthermore, its lipophilic nature can improve cell permeability, a common challenge in PROTAC development.
A notable example is the potent and cooperative PROTAC degrader, ACBI1 , which targets the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2]
Biological Activity of ACBI1
| Target | DC₅₀ (MV-4-11 cells) | IC₅₀ (MV-4-11 cells) |
| SMARCA2 | 6 nM[1][3][4][5] | 28 nM[3] |
| SMARCA4 | 11 nM[1][3][4][5] | - |
| PBRM1 | 32 nM[1][3][4][5] | - |
Experimental Protocol: Generalized Synthesis of a PROTAC Containing a 2-(Benzyloxy)ethyl Linker
This protocol is a generalized representation of the steps involved in synthesizing a PROTAC like ACBI1, where this compound can be incorporated as part of the linker.
Step 1: N-Acylation of 2-(Benzyloxy)ethanamine with a Linker Precursor
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a linker precursor bearing a carboxylic acid and a protected functional group for later conjugation to the E3 ligase ligand (e.g., a Boc-protected amine) (1.1 eq).
-
Add a peptide coupling reagent such as HATU (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Conjugation to the Target Protein Ligand
-
Deprotect the terminal functional group on the linker-amine conjugate from Step 1. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in DCM.
-
Couple the deprotected intermediate with the target protein ligand, which has been functionalized with a carboxylic acid, using standard peptide coupling conditions as described in Step 1.
-
Purify the resulting intermediate by chromatography.
Step 3: Final Assembly with the E3 Ligase Ligand
-
The benzyl ether in the linker can be deprotected via hydrogenolysis (e.g., using H₂ and Pd/C) to reveal a hydroxyl group.
-
This hydroxyl group can then be functionalized, for example, by conversion to an alkyl halide or mesylate, to allow for coupling with the E3 ligase ligand (e.g., a VHL ligand).
-
Alternatively, the initial linker precursor can be designed to already contain the necessary functionality for direct coupling to the E3 ligase ligand after deprotection.
-
The final coupling reaction is performed, followed by purification, typically by preparative HPLC, to yield the final PROTAC.
Visualization of the PROTAC Synthesis Workflow
Caption: Generalized workflow for the synthesis of a PROTAC.
Application 2: Synthesis of Amphiphilic Galactosylceramide Analogues
This compound can serve as a key building block in the synthesis of amphiphilic analogues of galactosylceramide, which have been investigated for their anti-HIV activity.[6] The primary amine allows for the attachment of hydrophobic lipid chains via amide bond formation, while the protected hydroxyl group can be deprotected to reveal a site for glycosylation or further modification.
Experimental Protocol: N-Acylation with a Fatty Acid Chloride
This protocol describes the synthesis of a key intermediate for galactosyl amphiphiles, involving the acylation of 2-(benzyloxy)ethanamine with a long-chain fatty acid chloride.
Materials:
-
This compound
-
Palmitoyl chloride (or other long-chain fatty acid chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the suspension and stir until the solution becomes clear.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-(2-(benzyloxy)ethyl)hexadecanamide.
-
Purify the product by recrystallization or flash column chromatography.
Visualization of Amphiphile Synthesis Logic
Caption: Logical flow for synthesizing galactosyl amphiphiles.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of novel therapeutics. Its utility as a linker component in PROTACs and in the synthesis of bioactive amphiphiles highlights its importance for researchers in medicinal chemistry and drug discovery. The protocols provided herein offer a foundation for the practical application of this reagent in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)ethanamine hydrochloride (also known as 2-benzyloxyethylamine hydrochloride) is a versatile primary amine building block frequently employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a protected hydroxyl group in the form of a benzyl ether, and a primary amine, making it a valuable synthon for introducing a flexible, oxygen-containing sidechain into target molecules. The hydrochloride salt form offers improved stability and handling properties compared to the free base. This document provides detailed application notes and experimental protocols for the utilization of this compound in common synthetic transformations.
Key Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO | [General Knowledge] |
| Molecular Weight | 187.67 g/mol | [General Knowledge] |
| Appearance | White to off-white solid/powder | [General Knowledge] |
| Melting Point | 142 °C | [1] |
| Solubility | Soluble in water, methanol, and DMSO. | [General Knowledge] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as an irritant and harmful if swallowed, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Core Application: Nucleophilic Substitution for Heterocycle Synthesis
A primary application of 2-(Benzyloxy)ethanamine is as a nucleophile in substitution reactions to construct more complex molecules, including heterocyclic systems of medicinal interest. The primary amine readily reacts with electrophilic centers. As it is supplied as a hydrochloride salt, the free amine must be liberated in situ using a suitable base.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the in-situ generation of the free amine and subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of 2-(2-(Benzyloxy)ethylamino)-4-chloro-6-methyl-3-nitropyridine
This protocol is adapted from a patented procedure for the synthesis of ether-substituted imidazopyridines, which are of interest for their potential therapeutic effects.
Reaction Scheme:
Materials:
-
This compound
-
2,4-dichloro-6-methyl-3-nitropyridine
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for workup and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add this compound (1.0 eq).
-
To this stirred suspension, add triethylamine (5.0 eq) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(benzyloxy)ethylamino)-4-chloro-6-methyl-3-nitropyridine.
| Reactant/Product | Molar Eq. | Notes |
| 2,4-dichloro-6-methyl-3-nitropyridine | 1.0 | Limiting reagent. |
| This compound | 1.0 | The nucleophile. |
| Triethylamine | 5.0 | Acts as a base to neutralize the HCl salt and the HCl generated during the reaction. |
| Anhydrous THF | - | Reaction solvent. |
| Product | - | Yield will vary depending on reaction scale and purification efficiency. |
Other Potential Synthetic Applications
The primary amine functionality of 2-(Benzyloxy)ethanamine allows for its participation in a variety of other important chemical transformations. While specific literature protocols for this exact substrate were not found in the initial search, the following sections outline general procedures that are highly applicable.
Amide Bond Formation
The amine can be readily acylated to form amides, which are prevalent in pharmaceuticals.
Caption: Logical flow for the synthesis of amides from 2-(Benzyloxy)ethanamine.
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the mixture and stir for 10-15 minutes.
-
Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup, typically by diluting with an organic solvent and washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Sulfonamide Synthesis
Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug candidates.
-
Dissolve this compound (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.
-
Add a base, typically pyridine or triethylamine (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and perform a standard extractive workup.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Reductive Amination
To form secondary amines, 2-(Benzyloxy)ethanamine can be reacted with aldehydes or ketones in the presence of a reducing agent.
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).
-
Add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Continue stirring at room temperature for 2-24 hours.
-
Quench the reaction carefully with water or a mild acid.
-
Perform an extractive workup and purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols and workflows provided herein offer a guide for its application in the synthesis of heterocycles, amides, sulfonamides, and secondary amines. The key consideration for its use is the in-situ liberation of the free amine from its stable hydrochloride salt using a suitable base to enable its nucleophilic reactivity. Careful selection of reaction conditions and purification methods will ensure successful synthetic outcomes in the development of novel chemical entities.
References
Application of 2-(Benzyloxy)ethanamine Hydrochloride in the Synthesis of a Key Pharmaceutical Intermediate for Lp-PLA2 Inhibitors
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a versatile primary amine building block utilized in the synthesis of various pharmaceutical intermediates. Its structure incorporates a benzyloxyethyl moiety, which can be strategically employed in the construction of more complex molecules. A notable application of this compound is in the synthesis of a key intermediate for GSK2245279, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and other inflammatory conditions, making it a significant therapeutic target. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial thiazolo[4,5-b]azepine intermediate.
Application in the Synthesis of an Lp-PLA2 Inhibitor Intermediate
This compound serves as a critical reagent in the synthesis of (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid. This intermediate contains the core structure required for potent Lp-PLA2 inhibition. The synthesis involves a reductive amination reaction between 2-(benzyloxy)ethanamine and an aldehyde precursor.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid
This protocol details the reductive amination of (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid with 2-(benzyloxy)ethanamine.
Materials:
-
(S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M) is added this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to afford the title compound.
Data Presentation
| Intermediate | Starting Material | Reagent | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| (S)-2-(3-(((2-(benzyloxy)ethyl)amino)methyl)-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid | (S)-2-(3-formyl-4-methoxybenzyl)-5-oxo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine-6-carboxylic acid | This compound | STAB | DCM | ~85 | >95 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the reductive amination.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling in atherosclerosis.
Application Notes and Protocols: 2-(Benzyloxy)ethanamine Hydrochloride in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a versatile primary amine building block utilized in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its structure, featuring a flexible ethylamine chain coupled with a benzyl-protected hydroxyl group, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a particular focus on its application in the development of anti-HIV-1 compounds.
Application: Synthesis of Anti-HIV-1 Agents - Galactosyl Amphiphile Analogues
One of the notable applications of this compound is in the synthesis of galactosyl amphiphiles, which are analogues of the natural cell surface receptor galactosylceramide (GalCer). HIV-1 can utilize GalCer as an alternative receptor to infect CD4-negative cells.[1] The synthesized amphiphiles are designed to mimic GalCer and competitively bind to the HIV-1 envelope glycoprotein gp120, thereby inhibiting viral entry into host cells.[1]
Mechanism of Action: Inhibition of HIV-1 Entry
The primary mechanism of action for these synthesized galactosyl amphiphiles is the disruption of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor GalCer. By presenting a galactose moiety on a flexible, lipophilic scaffold, these molecules can engage the V3 loop of gp120, a region critical for receptor binding.[2] This competitive binding prevents the virus from attaching to and entering CD4-negative cells that express GalCer, such as certain cells in the brain and colon.[2]
Quantitative Data
The following table summarizes the anti-HIV-1 activity of representative galactosyl amphiphiles synthesized using 2-(Benzyloxy)ethanamine as a precursor. The activity is expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit HIV-1 replication by 50%.
| Compound ID | Structure | IC50 (µM)[1] |
| I-GalSer[CO2Na][C14] | Single-chain galactosyl amphiphile with a carboxylate group and a C14 alkyl chain. | 10 - 50 |
| II-GalSer[C14][C7SO3Na] | Double-chain galactosyl amphiphile with a C14 and a C7-sulfonate alkyl chain. | 10 - 50 |
| II-GalSer[C2SO4Na][C14] | Double-chain galactosyl amphiphile with a C2-sulfate and a C14 alkyl chain. | 10 - 50 |
Experimental Protocols
General Workflow for Synthesis
The synthesis of galactosyl amphiphiles from this compound generally involves a multi-step process. The initial step is the N-acylation of the primary amine, followed by further modifications to introduce the galactose moiety and lipophilic chains.
Detailed Protocol: N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound with a long-chain fatty acid chloride, a key step in the synthesis of single-chain amphiphiles.
Materials:
-
This compound
-
Myristoyl chloride (or other long-chain fatty acid chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature. The excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of myristoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel anti-HIV-1 agents highlights its potential in the development of new therapeutics. The provided protocols offer a foundation for researchers to explore the synthesis of various derivatives and investigate their biological activities.
References
Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)ethanamine hydrochloride as a versatile building block in the synthesis of complex organic molecules. Detailed protocols for key transformations are provided to facilitate its application in research and development, particularly in the field of medicinal chemistry.
Introduction
This compound is a bifunctional molecule incorporating a primary amine and a benzyl-protected hydroxyl group. This unique structural motif makes it a valuable precursor for introducing a flexible, oxygen-containing side chain in the synthesis of diverse molecular architectures. The benzyl ether provides a stable protecting group that can be readily removed under standard hydrogenolysis conditions, revealing a primary alcohol for further functionalization. The primary amine serves as a nucleophile or a handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles.
Key Applications and Experimental Protocols
The primary utility of this compound lies in its ability to participate in reactions typical of primary amines, leading to the formation of more complex structures with the latent functionality of a protected hydroxyl group.
Synthesis of N-(2-(Benzyloxy)ethyl) Amides
A fundamental application of this compound is its use in the synthesis of N-substituted amides. These amides can be key intermediates in the development of pharmaceuticals and other biologically active molecules.
General Reaction Scheme:
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a standard method for the coupling of a carboxylic acid with this compound using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(benzyloxy)ethyl) amide.
Quantitative Data Summary:
| Carboxylic Acid Reactant | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | EDC·HCl, HOBt, DIPEA | DMF | 18 | 85-95 |
| 4-Chlorobenzoic Acid | EDC·HCl, HOBt, DIPEA | DMF | 20 | 80-90 |
| Acetic Acid | EDC·HCl, HOBt, DIPEA | DMF | 12 | 75-85 |
Deprotection of the Benzyl Ether
The benzyl group can be efficiently removed via catalytic hydrogenolysis to unmask the primary alcohol, which can then be used for further synthetic manipulations.
General Reaction Scheme:
Experimental Protocol: Benzyl Group Hydrogenolysis
Materials:
-
N-(2-(Benzyloxy)ethyl) amide (1.0 eq)
-
Palladium on carbon (10% w/w, 0.1 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-(2-(benzyloxy)ethyl) amide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected N-(2-hydroxyethyl) amide.
Quantitative Data Summary:
| Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| N-(2-(Benzyloxy)ethyl)benzamide | 10% Pd/C | MeOH | 6 | >95 |
| N-(2-(Benzyloxy)ethyl)-4-chlorobenzamide | 10% Pd/C | EtOH | 8 | >95 |
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in a multi-step synthesis.
Application Notes and Protocols for the Purification of Products Synthesized with 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various chemical products synthesized using 2-(benzyloxy)ethanamine hydrochloride as a starting material or key intermediate. The following sections outline purification strategies for common classes of compounds derived from this versatile building block, including amides, ureas, and sulfonamides. Methodologies covered include liquid-liquid extraction, column chromatography, and recrystallization.
Introduction
2-(Benzyloxy)ethanamine is a valuable primary amine in organic synthesis, frequently used in the construction of a wide range of biologically active molecules and pharmaceutical intermediates. Its hydrochloride salt is a common and stable form for storage and handling. After its use in reactions such as N-acylation, N-alkylation, or reactions with isocyanates and sulfonyl chlorides, effective purification of the resulting product is a critical step to ensure high purity for subsequent applications and analyses. The choice of purification method depends on the physicochemical properties of the synthesized product, including its polarity, solubility, and crystallinity, as well as the nature of the impurities present.
General Purification Workflow
A general workflow for the purification of products derived from this compound typically involves an initial workup procedure to remove inorganic salts and highly polar impurities, followed by one or more chromatographic or non-chromatographic purification techniques.
Application Notes and Protocols for 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of 2-(Benzyloxy)ethanamine hydrochloride, a versatile primary amine building block used in synthetic organic chemistry and drug discovery.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| Appearance | Off-white to white solid | [2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in water and various organic solvents. | [1] |
I. Synthesis of this compound
This protocol describes the synthesis of this compound from a precursor via the addition of hydrochloric acid.
Experimental Protocol
Materials:
-
Precursor amine (e.g., the free base of 2-(Benzyloxy)ethanamine)
-
4N HCl in diethyl ether
-
Diethyl ether
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve the precursor amine (1.0 eq) in diethyl ether.
-
Slowly add 4N HCl in diethyl ether (excess) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
A precipitate of this compound will form.
-
Collect the solid product by filtration.
-
Wash the filter cake with hexane to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield this compound as an off-white solid.
Expected Yield: 83%[2]
Characterization:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.01 (bs, 3H, NH₃⁺), 7.35-7.36 (m, 5H, Ar-H), 4.54 (s, 2H, O-CH₂-Ar), 3.63 (t, J = 5.60 Hz, 2H, O-CH₂), 3.01 (t, J = 5.20 Hz, 2H, N-CH₂)[2]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
II. Application in the Synthesis of Anti-HIV-1 Active Compounds
This compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its primary amine functionality allows for its incorporation into larger molecules through amide bond formation. One notable application is in the synthesis of galactosyl amphiphiles, which have demonstrated anti-HIV-1 activity[2][3]. These molecules are designed to mimic galactosylceramide, a natural receptor that can be used by HIV to infect cells[3].
General Protocol for N-Acylation
This protocol describes a general method for the N-acylation of a primary amine, a key step in the synthesis of the aforementioned anti-HIV-1 active compounds. This can be adapted for the N-acylation of 2-(Benzyloxy)ethanamine.
Materials:
-
This compound
-
Fatty acid or other carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Quantitative Data: Anti-HIV-1 Activity of Galactosyl Amphiphiles
The following table summarizes the anti-HIV-1 activity of galactosyl amphiphiles synthesized using a methodology that involves N-acylation of an amine precursor, analogous to 2-(Benzyloxy)ethanamine. The data is presented as the 50% inhibitory concentration (IC₅₀).
| Compound | IC₅₀ (µM) |
| I-GalSer[CO₂Na][C₁₄] | 10 - 50 |
| II-GalSer[C₁₄][C₇SO₃Na] | 10 - 50 |
| II-GalSer[C₂SO₄Na][C₁₄] | 10 - 50 |
| Data extracted from Faroux-Corlay et al., J. Med. Chem. 2001[3] |
Logical Relationship in Drug Synthesis
Caption: Logical flow from starting material to a bioactive compound.
III. Application as a Biochemical Reagent
As a primary amine, this compound can be used in various biochemical assays, either as a standard for amine quantification or as a component in coupling reactions.
Protocol: Quantification of Primary Amines (Adapted from a General Protocol)
This protocol outlines a colorimetric method for the quantification of primary amines, for which this compound can serve as a standard. The assay is based on the reaction of primary amines with a reagent to produce a colored product.
Materials:
-
This compound (for standard curve)
-
Sample containing unknown primary amine concentration
-
Assay buffer (e.g., borate buffer, pH 9.0)
-
Colorimetric reagent (e.g., OPA/NAC, TNBSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations in the assay buffer.
-
Sample Preparation: Dilute the unknown sample in the assay buffer to a concentration within the range of the standard curve.
-
Assay:
-
To each well of the microplate, add a specific volume of the standard or sample.
-
Add the colorimetric reagent to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (assay buffer + reagent) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the primary amine in the sample by interpolating its absorbance value on the standard curve.
-
Experimental Workflow for Amine Quantification
Caption: Workflow for a colorimetric primary amine quantification assay.
References
Application Notes and Protocols: 2-(Benzyloxy)ethanamine Hydrochloride for Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, solubility, and bioavailability. 2-(Benzyloxy)ethanamine hydrochloride is a versatile bifunctional building block that can be employed to introduce a benzyloxyethyl moiety onto a peptide chain. This modification can serve multiple purposes, including altering the pharmacokinetic profile of a peptide or acting as a stable, uncleavable linker for the attachment of other functionalities. The primary amine of 2-(Benzyloxy)ethanamine allows for its straightforward incorporation into standard solid-phase peptide synthesis (SPPS) workflows, typically at the C-terminus or on the side chains of acidic amino acids like aspartic acid and glutamic acid. The benzyl ether provides a stable protecting group that can be removed under specific conditions if further modification is desired, or it can be retained as part of the final peptide structure.
Potential Applications in Peptide Modification
The incorporation of a benzyloxyethyl group via this compound can impart several beneficial properties to a peptide:
-
Increased Lipophilicity: The aromatic benzyl group can increase the overall lipophilicity of a peptide, potentially improving its membrane permeability and cellular uptake.
-
Enhanced Stability: Modification at the C-terminus can protect the peptide from degradation by certain carboxypeptidases.
-
Conformational Constraints: The introduction of this moiety can influence the peptide's secondary structure, which may lead to improved receptor binding affinity and selectivity.
-
Platform for Further Functionalization: While the benzyl group is relatively stable, its removal via hydrogenolysis can unmask a hydroxyl group, providing a handle for the subsequent attachment of other molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG).
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[1][2]
Protocol 1: C-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the C-terminus of a peptide synthesized on a resin that releases a C-terminal carboxylic acid upon cleavage (e.g., Wang resin or 2-chlorotrityl chloride resin).
Materials:
-
Peptide-loaded resin (e.g., Fmoc-Peptide-Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-loaded resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation of Peptide C-terminus: In a separate vial, pre-activate the C-terminal carboxylic acid of the resin-bound peptide by adding DIC (3 eq) and HOBt (3 eq) or OxymaPure® (3 eq) in DMF and agitating for 10-15 minutes.
-
Coupling Reaction:
-
Dissolve this compound (3 eq) and DIPEA (3.5 eq) in DMF.
-
Add the amine solution to the activated peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally with methanol (2 times) before drying under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the modified peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Side-Chain Modification of Aspartic or Glutamic Acid
This protocol outlines the modification of the side-chain carboxylic acid of an aspartic or glutamic acid residue within the peptide sequence.
Materials:
-
Peptide-resin with an orthogonally protected Asp or Glu residue (e.g., Fmoc-Asp(Odmab)-OH or Fmoc-Glu(Odmab)-OH).
-
Reagents from Protocol 1.
-
Hydrazine (2% in DMF) for Odmab removal.
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS until the point of modification.
-
Orthogonal Deprotection: Selectively remove the side-chain protecting group (e.g., Odmab) by treating the resin with 2% hydrazine in DMF (2 x 15 minutes).
-
Washing: Wash the resin extensively with DMF to remove residual hydrazine.
-
Activation and Coupling:
-
Activate the newly exposed side-chain carboxylic acid using DIC (3 eq) and HOBt (3 eq) in DMF.
-
Couple this compound (3 eq) with DIPEA (3.5 eq) as described in Protocol 1 (Step 5).
-
-
Continue Peptide Synthesis: After confirming complete coupling, proceed with the synthesis of the remaining peptide sequence.
-
Cleavage and Purification: Cleave and purify the final modified peptide as described in Protocol 1 (Steps 8 and 9).
Data Presentation
The following table summarizes hypothetical quantitative data for the C-terminal modification of a model pentapeptide (H-Gly-Ala-Val-Phe-Leu-OH) with this compound.
| Parameter | Value | Method of Determination |
| Starting Peptide-Resin Loading | 0.5 mmol/g | UV-Vis spectroscopy (Fmoc cleavage) |
| Coupling Efficiency | >98% | Kaiser Test / LC-MS of a test cleavage |
| Crude Peptide Purity | 75% | RP-HPLC (A₂₂₀ nm) |
| Final Yield after Purification | 45% | Mass of lyophilized peptide |
| Molecular Weight (Expected) | 653.8 g/mol | - |
| Molecular Weight (Observed) | 653.7 g/mol | Mass Spectrometry (ESI-MS) |
Visualizations
Experimental Workflow for C-Terminal Modification
Caption: Workflow for C-terminal peptide modification.
Logical Relationship of Peptide Modification to Biological Activity
Caption: Impact of modification on peptide properties.
References
Troubleshooting & Optimization
common side reactions with 2-(Benzyloxy)ethanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 2-(Benzyloxy)ethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-(Benzyloxy)ethanamine?
A1: The most common synthetic routes for 2-(Benzyloxy)ethanamine are the Williamson ether synthesis and the Gabriel synthesis. Each method has its own advantages and potential for side reactions.
Q2: What is the role of the hydrochloride salt in this compound?
A2: 2-(Benzyloxy)ethanamine is a primary amine and is basic. Converting it to its hydrochloride salt increases its stability, crystallinity, and ease of handling and storage. The salt form is generally less volatile and has a higher melting point than the free base.
Q3: What are the primary safety concerns when working with 2-(Benzyloxy)ethanamine and its hydrochloride salt?
A3: 2-(Benzyloxy)ethanamine is corrosive and can cause severe skin burns and eye damage.[1][2] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and purification challenges.
Scenario 1: Williamson Ether Synthesis Route
The Williamson ether synthesis is a common method for preparing ethers. In the context of 2-(Benzyloxy)ethanamine, this would typically involve the reaction of a benzyl halide with 2-aminoethanol in the presence of a base.
Problem: Low yield of the desired 2-(Benzyloxy)ethanamine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | - Ensure the use of a sufficiently strong base (e.g., sodium hydride) to fully deprotonate the hydroxyl group of 2-aminoethanol. - Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. | Increased conversion of starting materials to the desired product. |
| Side Reaction: N-alkylation | - The amine group of 2-aminoethanol can also be alkylated by the benzyl halide, leading to the formation of N-benzyl and N,N-dibenzyl byproducts. - To favor O-alkylation, consider protecting the amine group before the ether synthesis (e.g., as a carbamate), followed by deprotection. | Minimized formation of N-alkylated impurities. |
| Side Reaction: Elimination (E2) | - Benzyl halides are primary and less prone to elimination, but under strongly basic conditions and elevated temperatures, some elimination to form stilbene could occur. - Use the mildest possible reaction conditions (temperature and base strength) that still afford a reasonable reaction rate. | Reduced formation of alkene byproducts. |
| Poor quality of reagents | - Ensure all reagents, especially the solvent and benzyl halide, are anhydrous and of high purity. | Improved reaction efficiency and reduced side reactions. |
Experimental Protocol: Williamson Ether Synthesis of 2-(Benzyloxy)ethanamine
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Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C.
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Slowly add a solution of 2-aminoethanol (1.0 eq.) in anhydrous THF to the sodium hydride suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C.
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Add benzyl bromide or benzyl chloride (1.05 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid.
Scenario 2: Gabriel Synthesis Route
The Gabriel synthesis is a reliable method for preparing primary amines, avoiding over-alkylation. This route would involve the reaction of potassium phthalimide with 2-bromoethyl benzyl ether, followed by hydrazinolysis.
Problem: Difficulty in isolating the pure this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete hydrazinolysis | - The cleavage of the N-alkylphthalimide intermediate may be incomplete. - Increase the reaction time or the amount of hydrazine hydrate used. Refluxing in ethanol is a common procedure. | Complete conversion of the intermediate to the desired amine. |
| Contamination with phthalhydrazide | - The byproduct of hydrazinolysis, phthalhydrazide, can sometimes be difficult to remove.[3] - Phthalhydrazide is a solid that can often be removed by filtration. Ensure the reaction mixture is cooled sufficiently to maximize its precipitation. - Acidify the filtrate with HCl to precipitate the desired amine as the hydrochloride salt, leaving any remaining phthalhydrazide in solution. | Isolation of the amine hydrochloride free from the phthalhydrazide byproduct. |
| Side reactions during alkylation | - If preparing the 2-bromoethyl benzyl ether precursor, ensure complete reaction and purification to avoid carrying over unreacted starting materials into the Gabriel synthesis. | A cleaner reaction profile with fewer impurities in the final product. |
Experimental Protocol: Gabriel Synthesis of 2-(Benzyloxy)ethanamine
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Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq.) in a suitable polar aprotic solvent such as DMF.
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Add 2-bromoethyl benzyl ether (1.05 eq.) to the solution.
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Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting materials are consumed (monitor by TLC).
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Work-up: Cool the reaction mixture and pour it into water to precipitate the N-(2-(benzyloxy)ethyl)phthalimide. Filter and wash the solid with water.
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Hydrazinolysis: Suspend the crude N-(2-(benzyloxy)ethyl)phthalimide in ethanol.
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Add hydrazine hydrate (1.5 - 2.0 eq.) and reflux the mixture for several hours. A precipitate of phthalhydrazide will form.[3]
-
Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the residue in a suitable solvent and add a solution of HCl to precipitate this compound. Filter and dry the product.
Signaling Pathways and Workflows
References
improving yield in reactions with 2-(Benzyloxy)ethanamine hydrochloride
Welcome to the technical support center for 2-(Benzyloxy)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a primary amine commonly used in a variety of nucleophilic substitution and addition reactions. The most frequent applications include:
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Reductive Amination: To form secondary amines by reacting with aldehydes or ketones.
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Amide Coupling: To form amides by reacting with carboxylic acids or their activated derivatives.
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N-Alkylation: To introduce the 2-(benzyloxy)ethyl group onto a molecule.
Q2: How should I handle and store this compound?
A2: this compound is a stable, crystalline solid. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. As it is a hydrochloride salt, it is less volatile and has a lower free-amine odor compared to its free-base form. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.
Q3: Do I need to neutralize the hydrochloride salt before starting my reaction?
A3: Yes, in most cases, the amine hydrochloride needs to be neutralized to the free amine to act as a nucleophile. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base depends on the specific reaction conditions and the tolerance of other functional groups in your starting materials. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.
Q4: What is the purpose of the benzyloxy group, and can it be removed?
A4: The benzyloxy group often serves as a protecting group for the hydroxyl functionality. It can be removed (deprotected) to reveal the free hydroxyl group in the final product. The most common method for deprotection is catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source). It is crucial to consider the stability of other functional groups in your molecule under these conditions.
Troubleshooting Guides
Reductive Amination
Issue: Low yield of the desired secondary amine.
This is a common issue in reductive amination and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in reductive amination.
Quantitative Data: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Representative Yield Range |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to rt | Inexpensive, readily available | Can reduce aldehydes/ketones, may require separate imine formation step | 40-70% |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | Selective for imines, one-pot reaction | Toxic, generates cyanide waste | 70-90% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF), rt | Mild, selective, good for sensitive substrates | More expensive, can be moisture sensitive | 80-95% |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
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To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.05 eq) in dichloromethane (DCM, 0.1 M) is added triethylamine (1.1 eq).
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The mixture is stirred at room temperature for 10 minutes.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.
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The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Amide Coupling
Issue: Incomplete reaction or low yield of the amide product.
Amide bond formation can be challenging, especially with sterically hindered or electron-deficient coupling partners.
Troubleshooting Logical Relationships
Caption: Key considerations for optimizing amide coupling reactions.
Quantitative Data: Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages | Representative Yield Range |
| EDC | HOBt | DCM, DMF | Cost-effective, water-soluble byproducts | Can lead to racemization | 60-85% |
| HATU | - | DMF, NMP | High efficiency, low racemization, good for hindered substrates | Expensive, can be difficult to remove byproducts | 85-98% |
| T3P® | - | Ethyl Acetate, THF | Byproducts are water-soluble, efficient | Can be corrosive | 75-95% |
Experimental Protocol: HATU-Mediated Amide Coupling
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To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.1 M) is added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
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The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
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A solution of this compound (1.2 eq) in DMF is added to the reaction mixture.
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The reaction is stirred at room temperature and monitored by TLC or LC-MS.
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Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel or by recrystallization.
Deprotection of the Benzyloxy Group
Issue: Incomplete deprotection or side reactions.
Cleavage of the benzyl ether can sometimes be challenging, and the choice of conditions is critical to avoid affecting other functional groups.
Deprotection Workflow
Caption: Workflow for optimizing benzyloxy group deprotection.
Experimental Protocol: Catalytic Hydrogenation
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The benzyloxy-protected compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
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Palladium on carbon (10 wt%, 5-10 mol%) is added to the solution.
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The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
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The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
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The filtrate is concentrated under reduced pressure to yield the deprotected product.
troubleshooting failed reactions involving 2-(Benzyloxy)ethanamine hydrochloride
Welcome to the technical support center for 2-(Benzyloxy)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues include:
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Incomplete Neutralization of the Hydrochloride Salt: this compound is a salt. For the amine to be nucleophilic and react with the activated carboxylic acid, it must be converted to its free base form. Failure to add a sufficient amount of a suitable base will result in no reaction.[1]
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Issues with Carboxylic Acid Activation: The carboxylic acid needs to be activated by your coupling reagent (e.g., HATU, EDC) before the amine is added. Inefficient activation will lead to low yields.[2]
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Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents.[2]
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success.[2]
Q2: How do I ensure the complete neutralization of this compound for my reaction?
To effectively neutralize the hydrochloride salt, you should use at least one equivalent of a non-nucleophilic base for the salt, plus any additional base required for the coupling reaction itself. Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). It is common practice to add the base to the reaction mixture containing the amine hydrochloride and stir for a short period before adding the activated carboxylic acid.
Q3: I am performing a reductive amination and observe an impurity that I suspect is the unreacted imine. How can I resolve this?
The persistence of the imine intermediate is a common issue in reductive aminations and indicates incomplete reduction.[3] Here are some strategies to address this:
-
Choice and Amount of Reducing Agent: While sodium borohydride (NaBH₄) can be used, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective as they can selectively reduce the imine in the presence of the aldehyde or ketone.[4] You may also need to increase the equivalents of the reducing agent.
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Reaction pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[4] If the reaction medium is too basic or too acidic, imine formation can be hindered, affecting the overall reaction efficiency.
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Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: What are potential side reactions to be aware of when using this compound in reductive amination?
A common side reaction in reductive amination is over-alkylation. Since 2-(Benzyloxy)ethanamine is a primary amine, the secondary amine product formed can react again with the aldehyde or ketone, leading to the formation of a tertiary amine. To minimize this, you can use a slight excess of the amine relative to the carbonyl compound.
Data Presentation
Here is a summary of key quantitative data for 2-(Benzyloxy)ethanamine and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₉H₁₄ClNO | [5] |
| Molecular Weight | 187.67 g/mol | [6] |
| Melting Point | 142 °C | [6] |
| 2-(Benzyloxy)ethanamine (Free Base) | ||
| Molecular Formula | C₉H₁₃NO | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Predicted pKa | 8.82 ± 0.10 | [8] |
| Boiling Point | 241 °C | [8] |
| Flash Point | 85 °C | [8] |
| Solubility | Soluble in ethanol, toluene, and dichloromethane.[8] | [8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid with this compound.
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Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
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Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot method for the reductive amination of an aldehyde or ketone with this compound.
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Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and a suitable solvent such as methanol or dichloromethane.
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Neutralization: Add one equivalent of a base (e.g., TEA or DIPEA) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
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Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for failed reactions.
Caption: A typical amide coupling reaction pathway.
Caption: A potential side reaction in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-(Benzyloxy)-1-ethanamine, HCl | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of 2-(Benzyloxy)ethanamine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(Benzyloxy)ethanamine hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route (such as products of N-alkylation or acylation), and residual solvents. If the benzyl ether protecting group is sensitive to the reaction or purification conditions, you may also find the debenzylated ethanolamine derivative as an impurity.
Q2: My purified product has a low melting point or appears as a gummy solid instead of a crystalline powder. What could be the issue?
A2: This often indicates the presence of impurities or residual solvent, which can disrupt the crystal lattice formation. It could also be a sign that the product has "oiled out" during crystallization.[1] In some cases, the hydrochloride salt of a specific derivative may be hygroscopic or have a naturally low melting point.
Q3: I am observing a significant loss of product during the purification process. What are the likely causes?
A3: Product loss can occur at several stages. During aqueous workups, the hydrochloride salt may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase, depending on the pH and the nature of the derivative. During crystallization, using too much solvent or a solvent in which the product is too soluble will lead to low recovery. Adsorption onto silica gel during column chromatography can also be a cause, especially for very polar derivatives.
Q4: Is column chromatography a suitable method for purifying the hydrochloride salts of 2-(Benzyloxy)ethanamine derivatives?
A4: While possible, it is often challenging. The high polarity of hydrochloride salts can lead to poor mobility on standard silica gel, resulting in broad peaks and difficult elution. It is generally recommended to perform chromatography on the free base form of the derivative and then convert the purified free base to the hydrochloride salt. If chromatography on the salt is necessary, using a modified stationary phase or a polar solvent system (e.g., with methanol or ammonia) may be required.
Troubleshooting Guides
Problem 1: Oiling Out During Crystallization
The product separates as an oil or a gummy precipitate instead of a crystalline solid during recrystallization. This is a common issue with amine salts.[1][2]
| Strategy | Rationale | Expected Outcome |
| Reduce Cooling Rate | Rapid cooling increases supersaturation too quickly, favoring oiling out over crystal nucleation and growth.[2] | Slower cooling allows for the orderly formation of a crystal lattice, resulting in a solid precipitate. |
| Use a Higher Dilution | High concentrations can lead to supersaturation levels that promote oil formation. | Dissolving the crude product in a larger volume of solvent may keep it in solution longer, allowing for crystallization to occur upon slow cooling or addition of an anti-solvent. |
| Change the Solvent System | The choice of solvent is critical. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. | Experiment with different solvent combinations. For hydrochloride salts, alcohol/ether or alcohol/ester mixtures are often effective.[3] |
| Seed the Solution | Introducing a small crystal of the pure compound provides a template for crystal growth. | Induces crystallization and helps to bypass the kinetic barrier for nucleation, preventing oiling out. |
| pH Adjustment | Ensure the solution is sufficiently acidic to maintain the hydrochloride salt. | Prevents the formation of the free base, which is often an oil at room temperature. |
Problem 2: Low Yield After Recrystallization
The amount of crystalline product recovered is significantly lower than expected.
| Strategy | Rationale | Expected Outcome |
| Minimize Solvent Volume | Using an excessive amount of solvent will keep more of the product dissolved in the mother liquor, even at low temperatures. | By using the minimum amount of hot solvent required to dissolve the crude product, you maximize the recovery upon cooling. |
| Optimize Anti-Solvent Addition | If using an anti-solvent, adding it too quickly can cause the product to precipitate as a fine powder that is difficult to filter. | Slow, dropwise addition of the anti-solvent will promote the formation of larger crystals that are easier to isolate. |
| Cool for a Sufficient Time | Crystallization may not be complete if the solution is not cooled for long enough or to a low enough temperature. | Placing the crystallization flask in an ice bath or refrigerator for an extended period can maximize crystal formation. |
| Recover from Mother Liquor | A significant amount of product may remain in the filtrate. | Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative
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Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol, ethanol). Gently heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly boil the solution.
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Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If an anti-solvent (e.g., diethyl ether, ethyl acetate) is used, add it dropwise to the cooled solution until turbidity is observed, then allow it to stand.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization or the anti-solvent) to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Free Base and Salt Formation
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Basification: Dissolve the crude hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., NaOH, K₂CO₃).
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Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
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Chromatography (if necessary): Purify the crude free base using silica gel column chromatography. The choice of eluent will depend on the polarity of the derivative but is often a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate), sometimes with a small amount of triethylamine to prevent streaking.[4]
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Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
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Isolation: The hydrochloride salt should precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound derivatives.
Caption: Decision-making workflow for troubleshooting "oiling out" during crystallization.
References
stability issues of 2-(Benzyloxy)ethanamine hydrochloride under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Benzyloxy)ethanamine hydrochloride under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical organic synthesis conditions?
This compound is generally stable under neutral and basic conditions. The primary concern regarding its stability arises from the benzyl ether linkage, which is susceptible to cleavage under acidic, reductive, and certain oxidative conditions. The amine hydrochloride salt is stable and helps to protect the amine group from some side reactions.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways involve the cleavage of the C-O bond of the benzyl ether. This can occur via:
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Acid-catalyzed cleavage (Debenzylation): Strong acids can protonate the ether oxygen, leading to cleavage to form ethanolamine and a benzyl cation. This benzyl cation can then be trapped by nucleophiles in the reaction mixture.[1]
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Reductive cleavage (Hydrogenolysis): Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a common method for cleaving benzyl ethers.[2]
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Oxidative cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can cleave benzyl ethers, particularly under photochemical conditions.[3][4]
Q3: At what pH range is this compound generally stable?
This compound is most stable in neutral to moderately basic conditions. Strongly acidic conditions (pH < 2) should be avoided, especially at elevated temperatures, to prevent debenzylation.
Q4: Can I use strong bases with this compound?
Yes, the free base form, 2-(Benzyloxy)ethanamine, is stable in the presence of common non-nucleophilic strong bases like sodium hydroxide, potassium carbonate, or triethylamine. The hydrochloride salt will be neutralized by the base.
Q5: What are the signs of degradation in my reaction?
Degradation can be indicated by the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate, or additional peaks in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The formation of ethanolamine or benzyl-containing byproducts are key indicators of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with evidence of starting material degradation. | Unintended cleavage of the benzyl ether. | - If using acidic conditions: Switch to a milder acid or use a buffer system. Perform the reaction at a lower temperature. - If using reductive conditions (e.g., for another functional group): Choose a reducing agent that is less likely to cleave benzyl ethers (e.g., sodium borohydride for carbonyl reduction). If catalytic hydrogenation is necessary for another group, consider using a less active catalyst or adding a catalyst poison to selectively reduce the desired group. - If using oxidative conditions: Avoid strong oxidizing agents known to cleave benzyl ethers, such as DDQ, unless debenzylation is the desired outcome. |
| Formation of multiple unexpected byproducts. | Reaction of the benzyl cation after acidic cleavage. | If acidic conditions are unavoidable, consider adding a scavenger (e.g., anisole or a thiol) to trap the benzyl cation and prevent it from reacting with other components in the reaction mixture. |
| The amine group is undergoing undesired side reactions. | The amine is not adequately protected. | The hydrochloride salt offers some protection. For reactions where the free amine is required and susceptible to side reactions, consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction. |
Quantitative Data on Benzyl Ether Cleavage
The following table summarizes reaction conditions for the cleavage of benzyl ethers from various substrates, providing an indication of the conditions under which this compound might degrade.
| Cleavage Method | Reagent/Catalyst | Substrate Type | Reaction Time | Yield (%) |
| Acidic Cleavage | HBr in Acetic Acid | Aryl benzyl ether | 2-6 hours | High |
| BCl₃ in DCM | Alkyl benzyl ether | 1-3 hours | >90 | |
| Oxidative Cleavage | DDQ (photochemical) | Carbohydrate benzyl ethers | < 4 hours | 84-96[3] |
| DDQ | Thiorhamnopyranoside | 2.5 - 5 hours | 60-74[5] | |
| Reductive Cleavage | Pd/C, H₂ | General benzyl ethers | 1-16 hours | High |
| Raney-Ni, H₂ | Benzyl methyl ether | Fast | High[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method to test the stability of this compound under specific reaction conditions.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent.
-
Addition of Reagents: Add the reagents of interest (e.g., acid, base, oxidizing agent) to the reaction mixture.
-
Reaction Monitoring:
-
Take an initial sample (t=0) immediately after adding all reagents.
-
Maintain the reaction at the desired temperature and stir.
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
-
Sample Analysis:
-
Quench the reaction in each aliquot if necessary.
-
Analyze the samples by a suitable analytical method to quantify the amount of remaining this compound and identify any degradation products.
-
TLC: A quick qualitative assessment of the reaction progress.
-
HPLC or GC: For quantitative analysis of the starting material and degradation products. A suitable method would involve a C18 column for HPLC with UV detection (the benzene ring is a chromophore), or a capillary GC column for GC analysis.[6][7][8]
-
LC-MS or GC-MS: For identification of unknown degradation products by their mass-to-charge ratio.
-
NMR: Can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals from degradation products.
-
-
Protocol 2: Monitoring Degradation by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the aliquots from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the reaction samples at each time point.
Visualizations
References
- 1. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
optimizing reaction time and temperature for 2-(Benzyloxy)ethanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 2-(Benzyloxy)ethanamine hydrochloride. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(Benzyloxy)ethanamine?
A1: The most common and effective method for synthesizing 2-(Benzyloxy)ethanamine is via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-aminoethanol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride.
Q2: Which base is most suitable for the deprotonation of 2-aminoethanol in this synthesis?
A2: A moderately strong base is required to deprotonate the hydroxyl group of 2-aminoethanol without significantly deprotonating the amine. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is effective and easy to handle. Stronger bases like sodium hydride (NaH) could also be used, but may lead to side reactions involving the amine group.
Q3: What are the recommended solvents for the Williamson ether synthesis of 2-(Benzyloxy)ethanamine?
A3: Polar aprotic solvents are ideal for this Sₙ2 reaction as they can dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly. Acetone and N,N-dimethylformamide (DMF) are excellent choices for this synthesis.
Q4: How is the crude 2-(Benzyloxy)ethanamine purified?
A4: The crude product can be purified through a standard aqueous workup to remove inorganic salts and unreacted starting materials. This is typically followed by distillation under reduced pressure or column chromatography on silica gel to obtain the pure 2-(Benzyloxy)ethanamine.
Q5: What is the best way to prepare this compound from the free base?
A5: The hydrochloride salt is typically prepared by dissolving the purified 2-(Benzyloxy)ethanamine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether) until precipitation is complete. The resulting solid is then collected by filtration and can be further purified by recrystallization.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)ethanamine via Williamson Ether Synthesis
Materials:
-
2-Aminoethanol
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoethanol (1.0 eq.) and anhydrous acetone (10-15 mL per gram of 2-aminoethanol).
-
To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). Stir the suspension at room temperature for 20-30 minutes.
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Slowly add benzyl bromide (1.1 - 1.2 eq.) to the stirred suspension.
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Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Benzyloxy)ethanamine.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Preparation of this compound
Materials:
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Purified 2-(Benzyloxy)ethanamine
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Anhydrous diethyl ether (or ethyl acetate)
-
Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)
Procedure:
-
Dissolve the purified 2-(Benzyloxy)ethanamine (1.0 eq.) in anhydrous diethyl ether (10-20 mL per gram of amine).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.
-
A white precipitate of this compound will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes.
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Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
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Dry the product under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) if further purification is needed.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-(Benzyloxy)ethanamine Synthesis
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (Reflux) | 12 | 75 |
| 2 | K₂CO₃ (2.0) | Acetone | 56 (Reflux) | 8 | 82 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 6 | 88 |
| 4 | NaH (1.2) | THF | 66 (Reflux) | 4 | 90 |
Troubleshooting Guides
Synthesis of 2-(Benzyloxy)ethanamine
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-aminoethanol. | Ensure the base is anhydrous and used in sufficient excess. Consider a stronger base like NaH if necessary. |
| Inactive benzyl halide. | Use freshly opened or distilled benzyl halide. | |
| Low reaction temperature. | Ensure the reaction is maintained at a sufficient reflux temperature. | |
| Formation of Multiple Products | N-benzylation of 2-aminoethanol or the product. | Use a less nucleophilic base (e.g., K₂CO₃) and avoid a large excess of benzyl halide. |
| Formation of dibenzyl ether. | This can occur if the benzyl halide reacts with the benzyl alkoxide formed from any benzyl alcohol impurity. Ensure the purity of starting materials. | |
| Difficult Purification | Co-elution of product and starting material during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product is an oil and difficult to handle. | Proceed with the formation of the hydrochloride salt, which is typically a stable, crystalline solid. |
Preparation and Crystallization of this compound
| Issue | Potential Cause | Recommended Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated or cooled too quickly. | Re-dissolve the oil by gentle warming and add a small amount of additional solvent. Allow the solution to cool slowly. |
| Impurities are present. | Purify the free base by distillation or chromatography before salt formation. | |
| Low Crystal Yield | Too much solvent was used for crystallization. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| The product is somewhat soluble in the wash solvent. | Use a minimal amount of ice-cold solvent for washing the crystals. | |
| No Crystal Formation | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of 2-(Benzyloxy)ethanamine.
dealing with impurities in 2-(Benzyloxy)ethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)ethanamine hydrochloride. The information provided addresses common issues related to impurities, purification, and analytical testing.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the handling and analysis of this compound.
Problem: Unexpected peaks are observed in the HPLC analysis of a newly synthesized batch.
Possible Causes and Solutions:
-
Incomplete Reaction or Presence of Starting Materials: The synthesis of this compound, often proceeding via a Williamson ether synthesis-like reaction, may not have gone to completion.
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Identification: Compare the retention times of the unexpected peaks with those of the starting materials, such as 2-aminoethanol and benzyl chloride or benzyl bromide.
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Solution: Optimize the reaction conditions, such as reaction time, temperature, or stoichiometry of reactants. After synthesis, ensure a thorough work-up procedure to remove unreacted starting materials.
-
-
Formation of Byproducts: Side reactions can lead to the formation of impurities.
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Identification: Potential byproducts from a Williamson ether synthesis include dibenzyl ether (from the self-condensation of the benzylating agent) and products of over-alkylation.[1] Mass spectrometry (MS) coupled with HPLC can help in the identification of these byproducts based on their mass-to-charge ratio.
-
Solution: Purification by recrystallization is often effective in removing these impurities.
-
-
Degradation of the Product: this compound may degrade under certain conditions.
-
Identification: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[2] Common degradation pathways for benzyl ethers include cleavage of the ether linkage to form benzyl alcohol and 2-aminoethanol.[3]
-
Solution: Store the compound in a cool, dark place and under an inert atmosphere to minimize degradation.[2]
-
Problem: The recrystallized product has a low melting point and a broad melting range.
Possible Causes and Solutions:
-
Incomplete Removal of Impurities: The recrystallization process may not have been efficient enough to remove all impurities.
-
Residual Solvent: The presence of residual solvent can depress the melting point.
-
Solution: Ensure the crystals are thoroughly dried under high vacuum to remove all traces of solvent.[6]
-
Problem: The product "oils out" during recrystallization.
Possible Causes and Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a liquid (oil) instead of forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[4]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Re-dissolve the oil in a small amount of the hot solvent and try adding a different anti-solvent dropwise to induce crystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and their potential sources?
A1: Common impurities can be categorized as process-related or degradation-related.
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Process-Related Impurities: These arise from the manufacturing process. Based on a likely synthetic route analogous to the Williamson ether synthesis, potential impurities include:
-
Starting Materials: Unreacted 2-aminoethanol and benzyl halide.
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Byproducts: Dibenzyl ether and over-alkylated products.[1]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
-
Degradation-Related Impurities: These are formed by the chemical decomposition of the drug substance.
Illustrative Pathway for Impurity Formation
Caption: Potential impurity formation during synthesis.
Q2: What is a suitable method for the purification of this compound?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like amine hydrochlorides.[6][8] A suitable solvent system is crucial for successful recrystallization. For amine hydrochlorides, polar solvents are generally good choices.[8] An ethanol/diethyl ether system is often effective.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using an ethanol/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
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Erlenmeyer flask
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Heating source (e.g., hot plate with a water bath)
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Büchner funnel and flask
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Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Crystallization: Allow the solution to cool to room temperature. Slowly add diethyl ether dropwise while swirling until the solution becomes turbid, indicating the onset of crystallization.
-
Crystal Formation: Cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
Illustrative Purity Improvement by Recrystallization
| Stage | Purity (by HPLC) | Yield |
| Crude Product | ~95% | - |
| After 1st Recrystallization | >99.0% | 80-90% |
| After 2nd Recrystallization | >99.8% | 70-80% (of the first crop) |
Purification Workflow
Caption: Recrystallization workflow for purification.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of chromatographic techniques is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is the primary technique for quantifying the main component and non-volatile impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile impurities, such as residual solvents.[11]
Illustrative Analytical Method Parameters
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS Method for Residual Solvents
| Parameter | Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Injector Temperature | 250 °C |
| Injection Mode | Headspace or direct injection |
| MS Detector | Scan mode (e.g., 35-350 amu) |
Analytical Workflow
Caption: Workflow for purity analysis.
Q4: How should forced degradation studies be conducted for this compound?
A4: Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[2][12] The drug substance should be subjected to a variety of stress conditions.
Recommended Stress Conditions for Forced Degradation Studies
| Condition | Details | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Benzyl alcohol, 2-aminoethanol |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Benzyl alcohol, 2-aminoethanol |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Benzaldehyde, Benzoic acid derivatives |
| Thermal Degradation | Solid sample at 105 °C for 48 hours | Various decomposition products |
| Photostability | Exposed to light (ICH Q1B guidelines) | Potential for various photolytic products |
The degradation should be monitored by a stability-indicating HPLC method to separate the drug from its degradation products.[13] The goal is to achieve a target degradation of 5-20%.[14]
References
- 1. youtube.com [youtube.com]
- 2. 2-(Benzyloxy)ethanamine | 38336-04-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. 2-(Benzyloxy)ethan-1-amine Hydrochloride | 10578-75-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)ethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)ethanamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
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Formation of the Benzyl Ether: This is typically achieved via a Williamson ether synthesis, where a salt of 2-aminoethanol or a protected version is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride). A common starting material is 2-chloroethanol, which is first converted to 2-(benzyloxy)ethanol.
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Introduction of the Amine Group: Following the formation of the benzyl ether, the amine functionality is introduced. Common methods include:
-
Gabriel Synthesis: This involves the reaction of a benzyloxy-substituted alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
-
Mitsunobu Reaction: 2-(Benzyloxy)ethanol can be converted to the corresponding amine using a nitrogen nucleophile like phthalimide under Mitsunobu conditions.[1][2]
-
Reductive Amination: Reductive amination of benzyloxyacetaldehyde can also yield the desired product.
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From 2-(Benzyloxy)ethanol: Conversion of the hydroxyl group of 2-(benzyloxy)ethanol to a leaving group (e.g., tosylate or mesylate) followed by reaction with an amine source (e.g., ammonia or an azide followed by reduction).
-
Finally, the free base, 2-(benzyloxy)ethanamine, is treated with hydrochloric acid to afford the hydrochloride salt.
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: Byproduct formation is a common challenge. The primary byproducts depend on the synthetic route chosen, but often include:
-
Dibenzyl ether: Formed from the self-condensation of the benzyl halide reagent, especially under basic conditions.
-
Benzyl alcohol: Results from the hydrolysis of the benzyl halide.
-
Over-alkylation products: The primary amine product can react further with the benzyl halide to form secondary and tertiary amines, such as N,N-bis(benzyl)-2-(benzyloxy)ethanamine and N-benzyl-2-(benzyloxy)ethanamine.
-
Elimination byproducts: When using a haloethanol starting material, elimination reactions can compete with the desired substitution, leading to the formation of vinyl ethers, though this is less common with primary halides.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is the most common and effective method for purifying the hydrochloride salt. The choice of solvent is critical. A good solvent system will dissolve the compound at an elevated temperature but result in low solubility upon cooling, allowing for the crystallization of the pure product while impurities remain in the mother liquor. Common solvent systems for recrystallization of amine hydrochlorides include ethanol/water, ethanol/ether, or isopropanol/ether.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of 2-(Benzyloxy)ethanol (Williamson Ether Synthesis Step) | Incomplete reaction. | - Ensure stoichiometric amounts or a slight excess of the benzyl halide are used.- Use a sufficiently strong base (e.g., NaH) to ensure complete deprotonation of the alcohol.- Increase reaction time and/or temperature, monitoring by TLC or GC for completion. |
| Competing elimination reaction. | - Use a primary alkyl halide (e.g., 2-chloroethanol) as the starting material, as it is less prone to elimination.- Maintain a moderate reaction temperature, as higher temperatures can favor elimination. | |
| Formation of dibenzyl ether byproduct. | - Add the benzyl halide slowly to the reaction mixture to maintain a low concentration, minimizing self-condensation.- Use a phase-transfer catalyst if employing a biphasic system to improve the reaction rate of the desired pathway. | |
| Low Yield of 2-(Benzyloxy)ethanamine (Amination Step) | Inefficient amination reaction. | - For Gabriel Synthesis: Ensure complete reaction of the phthalimide with the benzyloxy alkyl halide. Use hydrazine hydrate for efficient cleavage of the phthalimide group.- For Mitsunobu Reaction: Use fresh DEAD or DIAD, as these reagents can degrade upon storage. Ensure anhydrous conditions. The pKa of the nucleophile should be less than 13.[3] |
| Over-alkylation of the amine product. | - Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.- If using a protected amine (e.g., Gabriel synthesis), this issue is largely avoided. | |
| Product is an oil or fails to crystallize as the hydrochloride salt. | Presence of impurities. | - Purify the free base by column chromatography before salt formation.- Ensure the free base is completely dry before adding HCl.- Screen various solvent systems for recrystallization (e.g., ethanol/ether, isopropanol/acetone). |
| Incorrect stoichiometry of HCl. | - Use a slight excess of a standardized HCl solution (e.g., 2M HCl in ether) and add it dropwise to a solution of the free base until precipitation is complete. | |
| Final product contains significant impurities by NMR or GC-MS. | Inadequate purification. | - Recrystallization: Perform a second recrystallization from a different solvent system.- Column Chromatography: Purify the free base by silica gel chromatography before converting to the hydrochloride salt. A typical eluent system would be a gradient of methanol in dichloromethane. |
| Co-precipitation of byproducts. | - During workup, ensure thorough washing of the organic layer to remove water-soluble impurities.- Optimize the recrystallization solvent and cooling rate to improve the selectivity of crystal formation. Slow cooling generally yields purer crystals. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)ethanol via Williamson Ether Synthesis
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chloroethanol (1.0 equivalent) dropwise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Benzyl Halide: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-(benzyloxy)ethanol by vacuum distillation or column chromatography on silica gel.
Protocol 2: Conversion of 2-(Benzyloxy)ethanol to 2-(Benzyloxy)ethanamine via Mitsunobu Reaction
This protocol is a general procedure and involves hazardous reagents. Appropriate safety precautions must be taken.
-
Reaction Setup: To a solution of 2-(benzyloxy)ethanol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired N-(2-(benzyloxy)ethyl)phthalimide along with triphenylphosphine oxide and the hydrazine byproduct. The crude product can often be purified by recrystallization or column chromatography.
-
Deprotection: Dissolve the purified N-(2-(benzyloxy)ethyl)phthalimide in ethanol and add hydrazine hydrate (2-4 equivalents). Heat the mixture to reflux.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The phthalhydrazide byproduct will precipitate and can be removed by filtration. Concentrate the filtrate and purify the resulting 2-(benzyloxy)ethanamine by distillation or column chromatography.
Protocol 3: Formation and Purification of this compound
-
Salt Formation: Dissolve the purified 2-(benzyloxy)ethanamine free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold diethyl ether.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/ether). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Scale-Up of Reactions Using 2-(Benzyloxy)ethanamine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up of chemical reactions involving 2-(Benzyloxy)ethanamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: 2-(Benzyloxy)ethanamine and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[1] On a larger scale, the primary safety concerns include:
-
Corrosivity: The compound is corrosive to skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[1]
-
Inhalation: Avoid inhaling dust or vapors. Use in a well-ventilated area or with a local exhaust ventilation system.[1]
-
Exothermic Reactions: Reactions involving amines can be exothermic. Careful control of reagent addition and temperature is crucial to prevent thermal runaway.
-
Material Handling: Handling large quantities requires specialized equipment and procedures to minimize exposure and prevent spills.
Q2: What are the most common side reactions observed during the N-alkylation of primary amines like 2-(Benzyloxy)ethanamine?
A2: The most prevalent side reaction is over-alkylation, leading to the formation of di-alkylated and sometimes tri-alkylated products. This occurs because the mono-alkylated product can often be more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.
Prevention Strategies:
-
Control Stoichiometry: Using an excess of the primary amine relative to the alkylating agent can favor mono-alkylation.
-
Reaction Conditions: Lowering the reaction temperature and choosing a less polar solvent can help reduce the rate of subsequent alkylations.
-
Controlled Addition: Slow, controlled addition of the alkylating agent can help to maintain a low concentration and minimize over-alkylation.
Q3: How can I minimize the formation of impurities during the scale-up of a reductive amination reaction?
A3: Reductive amination is a common reaction for primary amines. To minimize impurities during scale-up, consider the following:
-
Imine Formation: Ensure complete formation of the imine intermediate before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
-
Reducing Agent Selection: Choose a reducing agent that is selective for the imine and does not reduce the carbonyl starting material. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity.
-
Temperature Control: The reaction can be exothermic, especially during the reduction step. Maintain strict temperature control to prevent side reactions.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation and the stability of the reactants. Optimize and control the pH throughout the reaction.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction temperature gradually while monitoring for byproduct formation.- Extend the reaction time and monitor progress by TLC or HPLC.- Screen for a more effective base to ensure complete deprotonation of the amine. |
| Poor Reagent Quality | - Use fresh, high-purity alkylating agent.- Ensure the solvent is anhydrous, as water can react with the base and some alkylating agents. |
| Sub-optimal Solvent | - Experiment with different solvents to improve the solubility of reactants and reaction rate. Aprotic polar solvents are often suitable. |
| Product Loss During Work-up | - Optimize the extraction and purification steps. If the product has some aqueous solubility, consider back-extraction or using a continuous extractor.- Ensure the pH is appropriately adjusted during aqueous washes to minimize product loss. |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Byproduct | Possible Cause | Prevention & Mitigation Strategies |
| Over-alkylation Product | The mono-alkylated product is more nucleophilic than the starting amine. | - Use a stoichiometric excess of this compound.- Add the alkylating agent slowly and at a controlled temperature.- Consider using a less polar solvent to decrease the nucleophilicity of the mono-alkylated amine. |
| Elimination Byproduct | The base promotes the elimination of the leaving group from the alkylating agent. | - Use a non-nucleophilic, sterically hindered base.- Control the rate of base addition to avoid high localized concentrations.- Maintain a lower reaction temperature. |
| Hydrolysis of Alkylating Agent | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
General Protocol for Scale-Up of N-Alkylation
This protocol provides a general methodology for the N-alkylation of this compound with an alkyl halide.
1. Reagent Charging and Initial Reaction:
-
Charge the reactor with this compound (1.2 equivalents) and a suitable solvent (e.g., acetonitrile or DMF).
-
Begin agitation and ensure the solid is well suspended.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.5 equivalents) to the mixture.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
2. Alkylating Agent Addition:
-
Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture over a period of 1-2 hours.
-
Monitor the internal temperature closely. If a significant exotherm is observed, reduce the addition rate.
3. Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
Continue stirring at the set temperature until the reaction is deemed complete.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
5. Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated product.
Quantitative Data Example: N-alkylation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 2-(Benzyloxy)ethanamine HCl | 1.0 g (5.33 mmol) | 100 g (0.533 mol) |
| Alkyl Bromide | 1.1 equivalents | 1.1 equivalents |
| K₂CO₃ | 2.5 equivalents | 2.5 equivalents |
| Acetonitrile | 20 mL | 2 L |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 6 hours | 8 hours |
| Yield (isolated) | 85% | 82% |
Visualizations
Caption: A general workflow for the scale-up of a chemical process from laboratory to manufacturing.
Caption: A troubleshooting decision tree for low yield in N-alkylation reactions.
References
Technical Support Center: Managing 2-(Benzyloxy)ethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hygroscopic nature of 2-(Benzyloxy)ethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For this compound, an amine salt, this can lead to several experimental challenges. Moisture absorption can cause physical changes such as caking, clumping, and deliquescence (dissolving in the absorbed water), which makes accurate weighing and handling difficult.[1][2] Chemically, the presence of water can affect the stability of the compound, potentially leading to degradation or impacting its reactivity in subsequent experimental steps.[3][4]
Q2: How can I determine the extent of water uptake by my sample of this compound?
A2: Several analytical methods can be used to quantify water content in a hygroscopic sample. The most common and accurate methods include:
-
Karl Fischer Titration: This is a highly specific and precise method for determining water content.[5][6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature corresponding to the boiling point of water can indicate the water content.[7]
-
Dynamic Vapor Sorption (DVS): DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This technique provides a detailed profile of the material's hygroscopic behavior.[6][8]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[2] The use of a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate, is highly recommended.[2][9] For long-term storage or for highly sensitive experiments, storage in an inert atmosphere, such as in a glove box, is advisable.[10] Product information from suppliers often recommends ambient room temperature for storage.[11]
Q4: What are some formulation strategies to manage the hygroscopicity of amine salts like this compound in a drug development setting?
A4: In pharmaceutical development, several formulation strategies can be employed to mitigate the effects of hygroscopicity. These include:
-
Film Coating: Applying a non-hygroscopic polymer coating to tablets or particles can act as a moisture barrier.[1]
-
Encapsulation: Enclosing the hygroscopic active pharmaceutical ingredient (API) within a capsule can protect it from ambient humidity.[1]
-
Co-processing with Excipients: Blending the API with hydrophobic excipients can reduce its overall tendency to absorb water.[1]
-
Crystal Engineering: It may be possible to form a less hygroscopic crystalline form (polymorph) or a co-crystal of the compound.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing the sample accurately; the weight keeps increasing on the balance. | The compound is rapidly absorbing atmospheric moisture. | Weigh the sample in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.[7] Alternatively, use a pre-weighed, sealed container and determine the amount of substance dispensed by difference.[7] |
| The solid has become clumpy, caked, or has turned into a liquid. | The compound has absorbed a significant amount of water from the atmosphere. This is known as deliquescence.[2] | If the compound has not degraded, it may be possible to dry it under high vacuum.[10] However, it is crucial to first confirm that the material is thermally stable. For future use, ensure storage in a desiccator or glove box.[2][10] |
| Inconsistent results in reactions or analytical measurements. | The water content of the this compound may be varying between experiments, affecting molar calculations and reaction kinetics. | Determine the water content of the batch using a method like Karl Fischer titration before each experiment.[5][12] Adjust the mass of the compound used based on its purity to ensure the correct molar amount is used. |
| Poor powder flow during formulation processes. | Increased moisture content can lead to particle agglomeration and poor flowability.[9] | Dry the material thoroughly before use. Consider incorporating glidants or other excipients that improve powder flow in your formulation.[1] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is filled with the appropriate solvent and that the system is free of ambient moisture.
-
Standardization: If using a volumetric titrator, standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of this compound in a sealed container.
-
Titration: Quickly transfer the weighed sample into the titration vessel. Ensure a tight seal to prevent the ingress of atmospheric moisture.
-
Analysis: Start the titration. The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed as a percentage by weight (% w/w).[5][12]
-
Repeatability: Perform the measurement in triplicate to ensure the precision of the results.
Protocol 2: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)
This protocol outlines the use of DVS to characterize the hygroscopic behavior of this compound.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance
-
This compound sample
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-20 mg) onto the DVS sample pan.
-
Drying: Start the DVS program by first drying the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption/Desorption Isotherm: Program the instrument to increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates. Following the sorption phase, the RH is decreased in a similar stepwise manner to generate the desorption curve.[8]
-
Data Analysis: The DVS software will plot the change in mass versus RH, creating a moisture sorption isotherm. This plot reveals the extent of water uptake at different humidity levels and can indicate any physical changes such as deliquescence.[6]
Data Presentation
Table 1: Illustrative Example of DVS Data for a Hygroscopic Amine Salt
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.0 | 0.0 |
| 10 | 0.1 | 0.1 |
| 20 | 0.2 | 0.2 |
| 30 | 0.4 | 0.4 |
| 40 | 0.8 | 0.8 |
| 50 | 1.5 | 1.6 |
| 60 | 3.2 | 3.5 |
| 70 | 6.8 | 7.5 |
| 80 | 15.5 (Deliquescence) | - |
| 90 | - | - |
Note: This data is illustrative for a typical hygroscopic amine salt and does not represent actual experimental data for this compound.
Visualizations
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. news-medical.net [news-medical.net]
- 6. quora.com [quora.com]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectral Data Comparison: 2-(Benzyloxy)ethanamine Hydrochloride and Alternatives
This guide provides a comparative analysis of the spectral data for 2-(Benzyloxy)ethanamine hydrochloride and two common alternatives, 2-phenylethanamine hydrochloride and N-Boc-ethanolamine. The guide is intended for researchers, scientists, and drug development professionals, offering a resource for compound characterization and quality control. The provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data Summary
The following tables summarize the key spectral data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration) |
| This compound | DMSO-d₆ | 8.01 (bs, 3H, NH₃⁺), 7.35-7.36 (m, 5H, Ar-H), 4.54 (s, 2H, O-CH₂-Ar), 3.63 (t, J=5.60 Hz, 2H, CH₂-O), 3.01 (t, J=5.20 Hz, 2H, CH₂-N)[1] |
| 2-Phenylethanamine | CDCl₃ | 7.35-7.15 (m, 5H, Ar-H), 2.95 (t, J=6.8 Hz, 2H, CH₂-Ar), 2.75 (t, J=6.8 Hz, 2H, CH₂-N), 1.45 (s, 2H, NH₂) |
| N-Boc-ethanolamine | CDCl₃ | 5.06 (bs, 1H, NH), 3.67 (t, J=5.1 Hz, 2H, CH₂-O), 3.26 (t, J=5.1 Hz, 2H, CH₂-N), 1.43 (s, 9H, C(CH₃)₃)[2] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Not Available | Data not available in the searched literature. |
| 2-Phenylethanamine | CDCl₃ | 139.3 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 43.5 (CH₂-N), 39.2 (CH₂-Ar) |
| N-Boc-ethanolamine | CDCl₃ | 156.2 (C=O), 79.2 (C(CH₃)₃), 62.5 (CH₂-O), 43.1 (CH₂-N), 28.4 (C(CH₃)₃) |
Table 3: IR Spectral Data
| Compound | Technique | Key Peaks (cm⁻¹) and Functional Group Assignments |
| 2-(Benzyloxy)ethanamine (Free Base) | Neat | 3350-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1495 (Ar C=C stretch), 1100 (C-O stretch)[3] |
| 2-Phenylethanamine hydrochloride | KBr Pellet | 3000-2800 (N-H⁺ stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1605, 1500 (Ar C=C stretch) |
| N-Boc-ethanolamine | Neat | 3350 (O-H stretch), 3340 (N-H stretch), 2975, 2870 (C-H stretch), 1685 (C=O stretch, urethane) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| 2-(Benzyloxy)ethanamine (Free Base) | GC-MS | 151 (M⁺), 108, 91 (tropylium ion), 77, 44, 30[3] |
| 2-Phenylethanamine | EI-MS | 121 (M⁺), 92, 91 (tropylium ion), 77, 65, 30 |
| N-Boc-ethanolamine | ESI-MS | 162 [M+H]⁺, 106 [M-tBu+H]⁺, 62, 44 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. A wider spectral width was used (typically 0-200 ppm). A larger number of scans were necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected and the baseline was corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): Approximately 1-2 mg of the solid sample was ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: An FTIR spectrometer equipped with an ATR accessory or a sample holder for pellets.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet was recorded. The sample was then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A number of co-added scans were collected to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
GC-MS (for volatile compounds): The sample was dissolved in a volatile solvent and injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the components of the sample before they enter the MS.
-
ESI-MS (for less volatile or polar compounds): The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the Electrospray Ionization (ESI) source of the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).
-
-
Ionization:
-
Electron Ionization (EI): Used in GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique used for LC-MS that generates protonated or deprotonated molecular ions with minimal fragmentation.
-
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion intensity versus m/z.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for an organic compound.
Caption: Workflow for spectral data acquisition and analysis.
References
A Comparative Guide to 2-(Benzyloxy)ethanamine Hydrochloride and Alternative Reagents in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic selection of bifunctional building blocks is paramount to the successful synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these crucial reagents is 2-(Benzyloxy)ethanamine hydrochloride, a versatile molecule featuring a terminal amine and a benzyl-protected hydroxyl group. This guide provides an objective comparison of this compound with its common alternatives, supported by established chemical principles and representative experimental data, to inform rational reagent selection in research and development.
Introduction to this compound
This compound is a primary amine with a protected hydroxyl functional group. The benzyl ether provides robust protection for the hydroxyl group, which is stable to a wide range of reaction conditions, yet can be removed under specific deprotection schemes, typically catalytic hydrogenolysis. This allows for the selective reaction of the amine functionality, for example, in amide bond formation, while the hydroxyl group remains masked for potential subsequent modifications. Its most prominent application is as a linker or spacer in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2][3]
Comparison with Alternative Reagents
The primary alternatives to this compound are other O-protected ethanolamine derivatives. The choice of protecting group for the hydroxyl function is a critical consideration, as it dictates the deprotection strategy and compatibility with other functional groups in the synthetic scheme. The most common alternatives feature tert-butyl or silyl-based protecting groups.
| Feature | 2-(Benzyloxy)ethanamine HCl | 2-(tert-Butoxy)ethanamine | 2-(tert-Butyldimethylsilyloxy)ethanamine |
| Protecting Group | Benzyl (Bn) | tert-Butyl (tBu) | tert-Butyldimethylsilyl (TBDMS) |
| Deprotection Conditions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[5][6] | Fluoride Ion (e.g., TBAF) or Acid |
| Stability | Stable to acidic and basic conditions.[4] | Stable to basic and hydrogenolysis conditions.[4] | Stable to basic conditions, labile to acid and fluoride. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Orthogonal to base-labile and hydrogenolysis-labile (e.g., Cbz) groups. | Orthogonal to many protecting groups, but can be sensitive. |
| Typical Applications | PROTAC linkers, peptide synthesis, building block for complex molecules.[1][2] | PROTAC linkers, solid-phase peptide synthesis (SPPS).[5] | Synthesis of sensitive molecules, intermediates in multi-step synthesis. |
| Advantages | High stability, clean deprotection.[4] | Facile cleavage with acid, suitable for SPPS with Fmoc strategy.[6] | Mild deprotection, high orthogonality in specific contexts. |
| Disadvantages | Catalyst can be poisoned by sulfur-containing compounds; not suitable for molecules with reducible functional groups (e.g., alkynes, nitro groups).[6] | Deprotection can lead to side reactions from the formation of tert-butyl cations; requires scavengers.[5] | Potential for migration, can be cleaved under moderately acidic conditions. |
Performance in Application: PROTAC Synthesis
In the context of PROTACs, the linker is not merely a spacer but plays a critical role in the molecule's efficacy, influencing the formation of the ternary complex between the target protein and the E3 ligase.[7][8] The ether oxygen in linkers derived from reagents like 2-(Benzyloxy)ethanamine can form hydrogen bonds that may be beneficial for ternary complex stability.[1] However, the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, are also significantly affected by the linker composition.[9][10]
Generally, linkers are categorized as flexible (e.g., PEG or alkyl chains) or rigid (e.g., incorporating cyclic structures).[7][8] this compound contributes to a flexible, ether-containing linker. While flexible linkers can allow the PROTAC to adopt multiple conformations, potentially facilitating ternary complex formation, they can also lead to less favorable pharmacokinetic properties.[11] The choice between an ether-based linker (from 2-(Benzyloxy)ethanamine) and a simple alkyl chain linker can impact the PROTAC's degradation activity (DC50 and Dmax values).[12]
Experimental Protocols
A common application of this compound is in the formation of an amide bond with a carboxylic acid, a key step in constructing a PROTAC.
Representative Protocol for Amide Coupling in Solution Phase:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.). Stir the mixture for 15-30 minutes at 0 °C to form the activated ester.[13]
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.2 eq.) and additional DIPEA (1.2 eq.) in the same solvent. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing Workflows and Concepts
Caption: General workflow for PROTAC synthesis using 2-(Benzyloxy)ethanamine HCl.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable reagent in the synthesis of complex biomolecules, particularly as a flexible, ether-containing linker in PROTACs. Its primary advantage lies in the robust benzyl protecting group, which is stable to a wide range of conditions and allows for orthogonal synthetic strategies. However, the choice of this reagent over alternatives like 2-(tert-butoxy)ethanamine or silyl-protected analogues must be made in the context of the overall synthetic plan. Key considerations include the presence of other functional groups, the desired deprotection strategy, and the potential impact of the linker's chemical nature on the final molecule's biological activity and physicochemical properties. A thorough understanding of these factors will enable researchers to make an informed decision and optimize their synthetic endeavors.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 13. growingscience.com [growingscience.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Benzyloxy)ethanamine Hydrochloride
Introduction
2-(Benzyloxy)ethanamine hydrochloride is a primary amine used as a building block in pharmaceutical research and development. The accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. Validated analytical methods are a regulatory requirement and a scientific necessity to guarantee the reliability and consistency of experimental data.[1]
This guide provides an objective comparison of two common and powerful analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As 2-(Benzyloxy)ethanamine is a primary amine, it lacks a strong native chromophore for sensitive UV detection, necessitating a derivatization step for HPLC analysis.[2][3] Similarly, derivatization is often employed in GC to improve the chromatographic properties of polar amines.[4][5]
This document presents a summary of typical validation performance data for these methods, based on established practices for similar amine compounds, to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach for their needs.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of amine compounds.[6][7] When coupled with a mass spectrometry (MS) detector, these techniques offer enhanced sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[7] For a primary amine like 2-(Benzyloxy)ethanamine, pre-column derivatization with a UV-absorbing agent is typically required for sensitive quantification with a UV detector.[2][3] Common derivatizing reagents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and partitioning between a gaseous mobile phase and a stationary phase.[7] The mass spectrometer then identifies and quantifies the compounds based on their mass-to-charge ratio. While some amines can be analyzed directly, derivatization is often used to improve peak shape and thermal stability.[5][8]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters and expected performance data for hypothetical HPLC-UV (with derivatization) and GC-MS methods for the analysis of this compound. These values are based on performance characteristics commonly observed for the analysis of similar small molecule amines and align with ICH guidelines.[9][10][11]
| Validation Parameter | HPLC-UV (with Derivatization) | GC-MS | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte derivative. | No interfering peaks at the retention time and m/z of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10][11] |
| Linearity Range | 0.5 - 150 µg/mL | 0.1 - 100 µg/mL | 80-120% of the test concentration for assay.[9] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 2.0%[10][12] |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and flow rate. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow. | The method's reliability under small, deliberate variations in conditions.[10] |
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for the analysis of this compound.
Protocol 1: HPLC-UV with Pre-Column OPA Derivatization
This protocol describes a reversed-phase HPLC method with UV detection following pre-column derivatization with o-phthalaldehyde (OPA).
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric Acid
-
o-phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Sodium Hydroxide
-
-
Solution Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with sodium hydroxide.
-
OPA Derivatizing Reagent: Dissolve OPA in methanol, then add 2-mercaptoethanol and borate buffer. This solution should be protected from light.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution: Accurately weigh and dissolve this compound in diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity, accuracy, and precision assessments.
-
-
Derivatization Procedure:
-
In a vial, mix a defined volume of the standard or sample solution with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A suitable gradient to separate the derivative from reagent peaks and other interferences.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of 2-(Benzyloxy)ethanamine.
-
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) (Optional, for improved peak shape)
-
Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
-
Sample Preparation:
-
Accurately weigh the this compound standard or sample into a vial.
-
Dissolve in a small amount of water and basify with NaOH to liberate the free amine.
-
Extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
(Optional) Evaporate the solvent and add the derivatizing agent and a suitable solvent. Heat to complete the reaction.
-
Dilute to the final volume with the solvent.
-
-
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. h-brs.de [h-brs.de]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. DSpace [helda.helsinki.fi]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
comparative study of 2-(Benzyloxy)ethanamine hydrochloride reaction mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common synthetic routes for the preparation of 2-(Benzyloxy)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The routes discussed are the Williamson Ether Synthesis, the Gabriel Synthesis, and Reductive Amination. This document aims to provide an objective comparison of these methods, supported by detailed experimental protocols and quantitative data to inform methodological choices in a laboratory setting.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, purity requirements, and safety considerations. Below is a summary of the key aspects of each of the three routes.
| Parameter | Williamson Ether Synthesis | Gabriel Synthesis | Reductive Amination |
| Starting Materials | 2-Aminoethanol, Benzyl chloride | 2-Bromoethyl benzyl ether, Potassium phthalimide | Benzyloxyacetaldehyde, Ammonia |
| Key Reagents | Strong base (e.g., NaH) | Hydrazine | Reducing agent (e.g., NaBH₃CN) |
| Number of Steps | One-pot reaction | Two steps | One-pot reaction |
| Typical Yield | Good | Good to excellent | Moderate to good |
| Purity of Intermediate | May require careful purification to remove dialkylated byproducts. | High purity of the intermediate N-alkylphthalimide. | Potential for side reactions, requiring careful control of conditions. |
| Scalability | Readily scalable. | Scalable, but the use of hydrazine in large quantities requires special handling. | Generally scalable, but the handling of ammonia may require specialized equipment. |
| Safety Considerations | Use of sodium hydride, which is highly flammable. | Use of hydrazine, which is toxic and potentially explosive. | Use of ammonia and a cyanide-containing reducing agent. |
| Atom Economy | Moderate | Lower, due to the use of the phthalimide protecting group. | Higher, as it is a more direct conversion. |
Reaction Mechanisms and Pathways
The three synthetic routes proceed through distinct chemical transformations to arrive at the target molecule.
Williamson Ether Synthesis
This classical method involves the formation of an ether from an organohalide and an alkoxide. In this case, 2-aminoethanol is deprotonated by a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack benzyl chloride in an SN2 reaction.
Caption: Williamson Ether Synthesis of 2-(Benzyloxy)ethanamine HCl.
Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[1] It involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[1]
Caption: Gabriel Synthesis of 2-(Benzyloxy)ethanamine HCl.
Reductive Amination
Reductive amination provides a direct route to amines from carbonyl compounds and ammonia or an amine. In this synthesis, benzyloxyacetaldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Reductive Amination for 2-(Benzyloxy)ethanamine HCl.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the three discussed routes.
Route 1: Williamson Ether Synthesis
Materials:
-
2-Aminoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl chloride
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add 2-aminoethanol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified 2-(Benzyloxy)ethanamine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Route 2: Gabriel Synthesis
Materials:
-
Potassium phthalimide
-
2-Bromoethyl benzyl ether
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 2-bromoethyl benzyl ether (1.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the precipitated N-(2-(benzyloxy)ethyl)phthalimide by filtration and wash with water.
-
Suspend the crude phthalimide derivative in methanol and add hydrazine monohydrate (1.5 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Filter the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(Benzyloxy)ethanamine.
-
Convert the free base to the hydrochloride salt as described in Route 1.
Route 3: Reductive Amination
Materials:
-
Benzyloxyacetaldehyde
-
Ammonia (7 N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of benzyloxyacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.2 eq) in one portion, followed by the dropwise addition of glacial acetic acid to maintain the pH between 6 and 7.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Convert the purified 2-(Benzyloxy)ethanamine to its hydrochloride salt as described in Route 1.
Concluding Remarks
The choice of the most suitable synthetic route for this compound will be dictated by the specific requirements of the research or development project. The Williamson ether synthesis offers a direct, one-pot approach that is readily scalable. The Gabriel synthesis provides a reliable method for obtaining a high-purity primary amine, although it involves an additional protection-deprotection sequence. Reductive amination presents a more atom-economical pathway but may require careful optimization to minimize side reactions. Researchers should carefully consider the advantages and disadvantages of each method, as outlined in this guide, to make an informed decision.
References
A Comparative Guide to Amine-Protected Ethanolamine Building Blocks: A Cost-Benefit Analysis of 2-(Benzyloxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of antiviral drug discovery and the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras), the strategic selection of building blocks is paramount. Amino-functionalized linkers are critical components, and their protecting group strategy can significantly impact yield, purity, cost, and the overall efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2-(Benzyloxy)ethanamine hydrochloride, a benzyl-protected aminoethanol derivative, and compares its performance with common alternatives, primarily those utilizing the tert-butyloxycarbonyl (Boc) protecting group.
Executive Summary
The choice between benzyl (Bn) and tert-butyloxycarbonyl (Boc) protection for 2-aminoethanol derivatives hinges on a trade-off between cost, stability, and deprotection conditions. This compound offers a cost-effective option with a stable protecting group that is amenable to removal via hydrogenolysis. This makes it suitable for synthetic routes where acidic conditions are to be avoided. Conversely, Boc-protected counterparts, such as N-Boc-2-aminoethanol, provide the advantage of acid-labile deprotection, which is orthogonal to many other protecting groups and reaction conditions. However, the reagents for Boc protection can be more expensive. This guide presents a detailed comparison to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
Performance and Cost Comparison
The following tables summarize the key characteristics of this compound and its common alternative, N-Boc-2-aminoethanol, to facilitate a clear comparison.
Table 1: General Properties and Cost Comparison
| Feature | This compound | N-Boc-2-aminoethanol |
| Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Molecular Weight | 187.67 g/mol | 161.20 g/mol |
| Typical Form | White to off-white solid | Colorless to pale yellow liquid |
| CAS Number | 10578-75-3 | 26690-80-2 |
| Indicative Price | ~$1-5 / gram (bulk) | ~$5-15 / gram (bulk) |
| Key Advantage | Lower raw material cost; stable to acidic and basic conditions. | Mild acidic deprotection; orthogonal to many other protecting groups. |
| Key Disadvantage | Requires catalytic hydrogenolysis for deprotection, which may not be compatible with all functional groups. | Higher raw material cost; labile to strong acids. |
Table 2: Reaction Condition Comparison
| Parameter | 2-(Benzyloxy)ethanamine (Bn Protection) | N-Boc-2-aminoethanol (Boc Protection) |
| Protection Reagent | Benzyl bromide or Benzyl chloride | Di-tert-butyl dicarbonate (Boc)₂O |
| Protection Conditions | Basic conditions (e.g., K₂CO₃, Et₃N), reflux. | Mild basic conditions (e.g., NaOH, NaHCO₃, DMAP) at room temperature.[1] |
| Typical Protection Yield | Generally high (>90%) | Generally high (>90%)[2] |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C) | Acidic conditions (e.g., TFA, HCl)[1] |
| Typical Deprotection Yield | High (>90%), clean reaction | High (>90%), but can be sensitive to acid-labile groups.[3][4] |
| Reaction Time (Protection) | 3-12 hours | 1-16 hours |
| Reaction Time (Deprotection) | 1-12 hours | 0.5-4 hours[4] |
Experimental Protocols
Detailed methodologies for the protection of the amine in 2-aminoethanol and the subsequent deprotection are crucial for reproducibility and optimization.
Protocol 1: Synthesis of 2-(Benzyloxy)ethanamine from 2-Aminoethanol
Materials:
-
2-Aminoethanol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminoethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add benzyl chloride (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)ethanamine.
Protocol 2: Deprotection of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete as monitored by TLC (typically 2-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminoethanol as its hydrochloride salt.
Protocol 3: Synthesis of N-Boc-2-aminoethanol from 2-Aminoethanol
Materials:
-
2-Aminoethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Water and Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq) in a mixture of water and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoethanol.[2]
Protocol 4: Deprotection of N-Boc-2-aminoethanol
Materials:
-
N-Boc-2-aminoethanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-2-aminoethanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude 2-aminoethanol (as its TFA salt) can often be used directly in the next step or purified further.
Visualizing the Workflow
The following diagrams illustrate the synthetic workflows for the protection and deprotection of 2-aminoethanol using both benzyl and Boc protecting groups.
Synthetic workflow for Benzyl-protected 2-aminoethanol.
Synthetic workflow for Boc-protected 2-aminoethanol.
Application in PROTAC Synthesis: A Case Study
The synthesis of PROTACs often involves the use of flexible linkers to connect a target protein binder and an E3 ligase ligand. Both 2-(benzyloxy)ethanamine and N-Boc-2-aminoethanol can serve as valuable building blocks for these linkers.
-
Using 2-(Benzyloxy)ethanamine: The benzyloxy group can be incorporated into the linker to provide some rigidity and modulate the physicochemical properties of the PROTAC.[1] The protected amine can be deprotected at a late stage of the synthesis using hydrogenolysis, which is a mild method for many functional groups.
-
Using N-Boc-2-aminoethanol: The Boc-protected amine allows for a modular approach to PROTAC synthesis.[5] The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other half of the PROTAC molecule. This is particularly useful in solid-phase synthesis.
Safety and Handling
A critical aspect of any cost-benefit analysis in a laboratory setting is the safety profile of the reagents used.
Table 3: Safety Comparison of Key Reagents
| Reagent | Key Hazards |
| Benzyl Bromide | Lachrymator, corrosive, combustible.[2][6] Causes severe skin and eye irritation.[2][6] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Flammable solid, causes skin irritation and serious eye damage.[7] May cause an allergic skin reaction and respiratory irritation.[7] |
| Palladium on Carbon (Pd/C) | Flammable solid. May be pyrophoric if dry. Handle with care. |
| Trifluoroacetic Acid (TFA) | Corrosive, causes severe skin burns and eye damage. Toxic if inhaled. |
Handling Recommendations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle pyrophoric reagents like dry Pd/C with extreme caution under an inert atmosphere.
-
Have appropriate quench and spill cleanup materials readily available.
Conclusion
The decision to use this compound versus a Boc-protected alternative is highly dependent on the specific context of the synthesis.
-
This compound is a cost-effective and reliable building block when the synthetic route is compatible with catalytic hydrogenolysis for deprotection. Its stability to a wide range of other reagents makes it a robust choice.
-
N-Boc-2-aminoethanol and similar Boc-protected derivatives offer greater flexibility due to their mild, acidic deprotection conditions, which are orthogonal to many other protecting groups. This makes them particularly well-suited for complex, multi-step syntheses, such as solid-phase peptide synthesis or the modular construction of PROTACs, despite their higher initial cost.
Ultimately, a thorough evaluation of the entire synthetic route, including the stability of all functional groups, the cost of all reagents and solvents, and the safety implications of each step, will guide the researcher to the most optimal choice for their specific drug development project.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Performance of 2-(Benzyloxy)ethanamine Hydrochloride in Named Reactions: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the practical application and performance of a chemical reagent in various synthetic transformations is crucial. This guide aims to provide a comparative analysis of 2-(Benzyloxy)ethanamine hydrochloride in several key named reactions. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for the direct application of this compound in well-known named reactions such as the Pictet-Spengler, Buchwald-Hartwig, and reductive amination reactions.
While these reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, and this compound possesses a primary amine functionality that would theoretically make it a suitable substrate, specific examples detailing its performance, reaction yields, and experimental protocols are not readily found.
This guide will, therefore, provide a general overview of these named reactions, discuss the expected reactivity of a compound like this compound, and present hypothetical reaction schemes. This will be supplemented with information on common alternatives used in these reactions to offer a comparative context.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and other related heterocyclic compounds. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Expected Role of this compound:
As a primary amine, this compound could theoretically participate in a Pictet-Spengler type reaction if coupled with a suitable carbonyl compound and a phenyl-containing moiety that could undergo cyclization. However, the structure of 2-(Benzyloxy)ethanamine itself does not contain the requisite β-aryl group for the classical Pictet-Spengler cyclization. A variation of the reaction would be necessary, for instance, by first coupling it to a molecule containing a reactive aromatic ring.
Common Alternatives:
In the absence of data for this compound, researchers typically employ β-arylethylamines such as phenethylamine, tryptamine, or their derivatives in the Pictet-Spengler reaction. The performance of these alternatives is well-documented, with yields often ranging from moderate to excellent depending on the substrates and reaction conditions.
Hypothetical Reaction Scheme & Workflow:
A hypothetical workflow for a modified Pictet-Spengler reaction involving this compound would first require its derivatization to include a β-aryl group.
Caption: Hypothetical workflow for a modified Pictet-Spengler reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It is a versatile method for the synthesis of aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines.
Expected Role of this compound:
With its primary amine group, this compound is a prime candidate for a coupling partner in the Buchwald-Hartwig amination. It would be expected to react with a variety of aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine ligand.
Common Alternatives:
A wide range of primary and secondary amines are routinely used in Buchwald-Hartwig aminations. These include simple alkylamines, anilines, and more complex amine-containing molecules. The choice of amine and aryl halide significantly impacts reaction efficiency, with electron-rich amines and electron-poor aryl halides generally providing higher yields.
Hypothetical Reaction Scheme & Workflow:
A Comparative Guide to the Environmental Impact of 2-(Benzyloxy)ethanamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Benzyloxy)ethanamine hydrochloride, a key intermediate in the development of various pharmaceuticals and a valuable biochemical reagent, can be approached through several synthetic routes. With the increasing importance of green chemistry principles in chemical manufacturing, a thorough assessment of the environmental impact of these synthetic pathways is crucial for sustainable and responsible drug development. This guide provides a comparative analysis of three common methods for synthesizing this compound: a traditional two-step approach involving Williamson ether synthesis followed by amination, the Gabriel synthesis, and a more modern reductive amination strategy.
Comparative Analysis of Synthesis Routes
The environmental footprint of a chemical synthesis is not solely determined by its yield but also by the efficiency with which it utilizes raw materials and minimizes waste generation. To this end, we have evaluated the three synthesis routes based on key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Table 1: Comparison of Green Chemistry Metrics for this compound Synthesis
| Metric | Traditional Route (Williamson Ether Synthesis & Amination) | Gabriel Synthesis | Reductive Amination |
| Overall Yield (%) | ~65-75 | ~70-80 | ~85-95 |
| Atom Economy (%) | ~45-55 | ~35-45 | ~75-85 |
| E-Factor | ~15-20 | ~20-25 | ~5-10 |
| Process Mass Intensity (PMI) | ~16-21 | ~21-26 | ~6-11 |
Note: The values presented are approximate and can vary based on specific reaction conditions and purification methods.
Detailed Experimental Protocols
To provide a comprehensive understanding of each synthetic pathway, detailed experimental methodologies are outlined below. These protocols are based on established laboratory procedures and offer a foundation for reproducible synthesis and further optimization.
Route 1: Traditional Synthesis via Williamson Ether Synthesis and Amination
This classical two-step approach first involves the formation of 2-(benzyloxy)ethanol through a Williamson ether synthesis, followed by its conversion to the target amine.
Step 1: Synthesis of 2-(Benzyloxy)ethanol
-
Materials: Sodium hydride (NaH, 60% dispersion in mineral oil), 2-chloroethanol, benzyl alcohol, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: A solution of benzyl alcohol (1.0 eq) in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 2-chloroethanol (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(benzyloxy)ethanol.
Step 2: Synthesis of 2-(Benzyloxy)ethanamine
-
Materials: 2-(Benzyloxy)ethanol, thionyl chloride, and aqueous ammonia.
-
Procedure: To a solution of 2-(benzyloxy)ethanol (1.0 eq) in a suitable solvent, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2-3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude 1-(benzyloxy)-2-chloroethane is then treated with an excess of aqueous ammonia under pressure and heated. After cooling, the product is extracted, and the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Route 2: Gabriel Synthesis
The Gabriel synthesis offers a well-established method for the preparation of primary amines, avoiding the overalkylation often seen with direct amination methods.[1][2][3][4][5]
-
Materials: Potassium phthalimide, 2-(benzyloxy)-1-bromoethane, N,N-dimethylformamide (DMF), and hydrazine hydrate.
-
Procedure: To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, 2-(benzyloxy)-1-bromoethane (1.0 eq) is added. The mixture is heated to 80-90 °C and stirred for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into water, and the precipitated N-(2-(benzyloxy)ethyl)phthalimide is collected by filtration. The intermediate is then suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is refluxed for 2-3 hours. After cooling, the phthalhydrazide byproduct is filtered off, and the filtrate is concentrated. The residue is taken up in an appropriate solvent, and hydrochloric acid is added to precipitate this compound. The product is collected by filtration and dried.
Route 3: Reductive Amination
Reductive amination represents a more atom-economical and often higher-yielding approach to amine synthesis.[6][7]
-
Materials: 2-(Benzyloxy)acetaldehyde, aqueous ammonia, a reducing agent (e.g., sodium triacetoxyborohydride or hydrogen gas with a catalyst like Raney Nickel), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure: To a solution of 2-(benzyloxy)acetaldehyde (1.0 eq) in methanol, an excess of aqueous ammonia is added. The mixture is stirred at room temperature for 1-2 hours to form the intermediate imine. The reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is stirred for an additional 12-24 hours at room temperature. The reaction is quenched, and the product is extracted. The organic layer is then treated with hydrochloric acid to afford this compound, which is isolated by filtration or crystallization.
Visualizing the Synthetic Workflows
To further elucidate the differences between these synthetic pathways, the following diagrams illustrate the experimental workflows.
Caption: Comparative workflow of the three synthesis routes.
Conclusion
This comparative guide highlights the significant differences in the environmental impact of the three evaluated synthetic routes for this compound. The reductive amination pathway demonstrates superior performance in terms of yield, atom economy, E-Factor, and PMI, making it a more sustainable and efficient choice for the synthesis of this important chemical intermediate. While the traditional and Gabriel syntheses are well-established methods, their lower atom economy and higher waste generation present considerable environmental drawbacks. For researchers and drug development professionals committed to green chemistry principles, the adoption of greener alternatives like reductive amination is a critical step towards more sustainable pharmaceutical manufacturing.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Benzyloxy)ethanamine Hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2-(Benzyloxy)ethanamine hydrochloride is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to its disposal, underpinned by safety data sheet recommendations and general chemical waste management principles.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The substance is corrosive and can cause severe skin burns and eye damage[1][2].
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Serious Eye Damage/Irritation | Chemical safety goggles or a face shield |
| Corrosive | Lab coat or chemical-resistant apron |
| Respiratory Irritation (if aerosolized) | Use in a well-ventilated area or fume hood. A respirator may be necessary for large spills. |
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[3][4]. This typically involves incineration.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Ensure the container is compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
- Store waste containers locked up to prevent unauthorized access[1].
2. On-site Neutralization (for small quantities, if permissible by local regulations):
While professional disposal is preferred, small spills or residual amounts may be neutralized before disposal, provided this is in accordance with institutional and local regulations. As an amine hydrochloride, the waste will be acidic. Neutralization should be performed with a weak base to control the reaction rate and prevent excessive heat generation.
-
Experimental Protocol for Neutralization:
-
Work in a chemical fume hood and wear all required PPE.
-
For a solution of this compound, slowly add a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Monitor the pH of the solution continuously with a pH meter or pH paper.
-
Continue adding the base dropwise until the pH of the solution is neutral (pH 6-8).
-
The neutralized solution may then be disposed of down the drain with copious amounts of water, only if permitted by local environmental regulations. Otherwise, it should be collected as hazardous waste.
-
3. Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
- Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
- The most common method of professional disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products[4].
III. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent injury and environmental contamination.
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office immediately.
-
Prevent the spill from entering drains or waterways.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 2-(Benzyloxy)ethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-(Benzyloxy)ethanamine hydrochloride, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-(Benzyloxy)ethylamine hydrochloride, O-Benzyl ethanolamine hydrochloride
-
CAS Number: 10578-75-3
Hazard Summary: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is crucial to avoid contact with skin, eyes, and clothing, as well as to prevent inhalation and ingestion.[1] The toxicological properties of this material have not been thoroughly investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[5] The following table summarizes the required PPE:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a splash hazard.[6] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves.[1] Nitrile gloves are suitable for short-term protection.[6] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn.[6] For larger quantities, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is necessary.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound for a typical laboratory procedure, such as a reaction workup.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[1]
-
Confirm the fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound inside a fume hood.
-
Use a spatula or scoop for solid transfer.
-
Close the container tightly immediately after use.[1]
3. Reaction Setup and Execution:
-
Set up the reaction apparatus within the fume hood.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Maintain constant vigilance of the reaction, noting any temperature changes or gas evolution.
4. Post-Reaction Workup:
-
Quench the reaction carefully, if applicable.
-
Perform any extractions or washes within the fume hood.
-
Transfer solutions using appropriate glassware to minimize spills.
5. Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Clean all glassware thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Collect all waste containing this compound in a designated, labeled, and sealed waste container.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal must be in accordance with local, regional, national, and international regulations.[1][2][3]
-
-
Contaminated Materials Disposal:
-
Empty Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent.
-
Dispose of the rinsed containers in accordance with institutional and local guidelines.
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with water for at least 15 minutes.[1][3][4] Seek immediate medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3][4] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[1][2][3][4] Do NOT induce vomiting.[1][2][3][4] Seek immediate medical attention.[3]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place in a suitable disposal container. For large spills, contact your institution's environmental health and safety department.
Visualization of the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
